B1580194 L-CYSTINE (13C6; D6; 15N2)

L-CYSTINE (13C6; D6; 15N2)

Cat. No.: B1580194
M. Wt: 254.28
Attention: For research use only. Not for human or veterinary use.
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Description

L-Cystine (13C6; D6; 15N2) is a stable, triple-labeled isotope of the amino acid L-cystine, provided with 95% chemical purity and high isotopic enrichment (98 atom % 13C, 98 atom % D, 98 atom % 15N) . This compound has a molecular formula of 13C6H6D615N2O4S2 and a molecular weight of 254.28 g/mol . It serves as a critical tracer in metabolic research, allowing scientists to map the intricate biochemical pathways of L-cystine and L-cysteine with high precision . In the body, extracellular L-cystine is transported into cells and reduced to L-cysteine, a key precursor for protein synthesis, glutathione (a major antioxidant), taurine, and hydrogen sulfide . The incorporation of 13C, 15N, and deuterium (D) labels enables the unambiguous tracking of this molecule's fate through various metabolic conversions using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . This makes it an invaluable tool for studying metabolic fluxes, identifying abnormalities in disease states, and for use in quantitative proteomics and metabolomics as an internal standard for isotope dilution mass spectrometry (IDMS) . The product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Weight

254.28

Purity

95%

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to L-CYSTINE (13C6; D6; 15N2): A High-Resolution Probe for Advanced Metabolic Tracing

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Metabolic reprogramming is a cornerstone of numerous physiological and pathological states, from cancer progression to immune cell activation. Understanding these intricate network dynamics requires tools that offer unparalleled precision and clarity. Stable isotope tracing, a technique that follows the journey of labeled nutrients through metabolic pathways, has become indispensable for this purpose.[1][2] This guide delves into the core of this technology, focusing on a highly specialized and powerful tracer: L-CYSTINE (13C6; D6; 15N2). We will explore the fundamental principles of its design, its application in resolving complex metabolic questions, and provide robust, field-proven protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced metabolomics to gain deeper insights into cellular biochemistry and identify novel therapeutic targets.

Part 1: The Foundation - Principles of Stable Isotope-Resolved Metabolomics (SIRM)

At its core, metabolic tracing is akin to placing a GPS tracker on a molecule to follow its journey through the complex road network of cellular metabolism. Instead of radio signals, we use atomic mass. Stable isotopes are non-radioactive atoms that contain extra neutrons, making them heavier than their most common counterparts (e.g., Carbon-13 vs. Carbon-12).[3][] This mass difference, while not affecting the molecule's chemical behavior, makes it distinguishable by a mass spectrometer.[5][6]

The superiority of stable isotopes like ¹³C, ¹⁵N, and ²H (Deuterium) over traditional radioactive isotopes lies in their safety and stability, which permits their use in a wide array of experimental systems, including long-term cell culture and in vivo studies in humans, without the risks associated with radiation.[7][8]

When a cell population is fed a nutrient "labeled" with stable isotopes, the cell's machinery incorporates these heavy atoms into a host of downstream metabolites. By analyzing the resulting mass shifts in these products using high-resolution mass spectrometry (LC-MS), we can precisely map active metabolic pathways, quantify the contribution of different nutrients to building new molecules, and measure the rates of biochemical reactions—a practice known as metabolic flux analysis.[6][9][10]

Part 2: L-CYSTINE (13C6; D6; 15N2) - A Multi-Isotope Tracer for Unprecedented Resolution

L-Cystine, a disulfide-linked dimer of two L-cysteine molecules, is a critical amino acid. It is the primary form in which cysteine is found in the extracellular environment and is transported into the cell, where it is reduced to two molecules of L-cysteine.[11] Cysteine is a vital precursor for protein synthesis, the major antioxidant glutathione (GSH), and other key metabolites like taurine and hydrogen sulfide.[12][13][14] The heavily labeled L-CYSTINE (13C6; D6; 15N2) is an exceptionally powerful tool designed to trace these diverse metabolic fates with maximum clarity.

Dissecting the Isotopic Labels

The power of this tracer comes from the simultaneous labeling of all its carbon and nitrogen atoms, with additional deuterium labeling. This comprehensive labeling strategy provides a significant mass increase, which is crucial for distinguishing labeled metabolites from the natural isotopic background.[15]

IsotopeNumber of Labeled AtomsMass Shift per CystineRationale and Tracing Application
Carbon-13 (¹³C) 6+6 DaTraces the path of the entire carbon skeleton. Essential for tracking the contribution of cysteine to the tricarboxylic acid (TCA) cycle, biomass, and other carbon-based metabolites.[]
Nitrogen-15 (¹⁵N) 2+2 DaTracks the fate of the amino group. Crucial for studying amino acid transamination reactions, nitrogen assimilation, and nucleotide synthesis.[][17][18]
Deuterium (²H or D) 6+6 DaThe six deuterium atoms likely replace hydrogens on the carbon backbone, further increasing the mass shift and enabling studies of specific enzymatic reactions involving C-H bond cleavage.
Total 14+14 Da The combined mass shift provides a highly distinct isotopic signature, minimizing ambiguity and enhancing the confidence of pathway identification.[19]

Why Use a Multi-Labeled Tracer?

The causality behind employing a tracer with ¹³C, ¹⁵N, and D labels is rooted in the need for unambiguous, multi-faceted information. While a single-isotope tracer can follow one element, it leaves the fate of other atoms to inference. By labeling both the carbon backbone and the nitrogen group, we can simultaneously answer questions like: "Is the entire cysteine molecule being used to build glutathione, or is its nitrogen being exchanged with other amino acids first?" This dual-tracing capability is essential for accurately modeling the complex interplay of carbon and nitrogen metabolism.[17][18]

Part 3: Experimental Workflow - A Self-Validating System from Culture to Analysis

A successful metabolic tracing experiment hinges on a meticulously planned and executed workflow. Each step is designed to preserve the biological reality of the metabolic state and ensure the data's integrity.

High-Level Experimental Workflow

G cluster_0 Phase 1: Experiment Setup cluster_1 Phase 2: In Vitro Labeling cluster_2 Phase 3: Sample Processing cluster_3 Phase 4: Analysis & Interpretation A 1. Define Biological Question & Experimental Design B 2. Prepare Isotope-Labeled Culture Medium A->B C 3. Seed & Culture Cells B->C D 4. Introduce Labeled Medium (Time-course or Steady-state) C->D E 5. Rapidly Quench Metabolism D->E F 6. Extract Metabolites E->F G 7. LC-MS/MS Analysis F->G H 8. Data Processing & Isotopologue Analysis G->H I 9. Biological Interpretation & Pathway Mapping H->I

Caption: Overview of the metabolic tracing workflow.

Protocol 1: Metabolic Labeling of Adherent Cells

This protocol is a self-validating system because it includes a "light" control group cultured in parallel, which serves as the essential baseline for all comparisons. The achievement of >95% labeling in the "heavy" group validates the metabolic incorporation of the tracer.

  • Objective: To achieve near-complete incorporation of L-CYSTINE (13C6; D6; 15N2) into the cellular proteome and metabolome.

  • Materials:

    • Adherent mammalian cell line of interest.

    • Standard cell culture medium (e.g., DMEM, RPMI-1640) lacking L-Cystine.

    • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids.

    • Unlabeled ("Light") L-Cystine.

    • Labeled ("Heavy") L-CYSTINE (13C6; D6; 15N2).

    • Phosphate-Buffered Saline (PBS).

  • Methodology:

    • Medium Preparation: Prepare two types of media:

      • "Light" Medium: Standard cystine-free medium supplemented with unlabeled L-Cystine to a final physiological concentration and 10% dFBS.

      • "Heavy" Medium: Standard cystine-free medium supplemented with L-CYSTINE (13C6; D6; 15N2) to the same final concentration and 10% dFBS.[20]

    • Cell Adaptation: Culture cells in the "Light" medium for at least 5-6 cell doublings. This ensures that any metabolic adaptations to the custom medium occur before the experiment begins. This step is critical for reproducibility.[20][21]

    • Seeding: Seed equal numbers of adapted cells into multiple plates. Half will be for the "Light" control group, and half for the "Heavy" labeled group.

    • Labeling: Once cells reach the desired confluency (typically 50-60%), replace the medium in the "Heavy" plates with the "Heavy" Medium. The "Light" plates continue with "Light" Medium.

    • Incubation: Culture the cells for the desired labeling period. For steady-state analysis, this is typically 24-48 hours, or until >95% labeling is achieved in a stable metabolite like glutathione. For time-course (kinetic) analysis, harvesting occurs at multiple, shorter time points.

    • Harvesting: Proceed immediately to the metabolite extraction protocol.

Protocol 2: Metabolite Quenching and Extraction

The causality behind this protocol is the absolute necessity of instantly halting all enzymatic activity.[22] Failure to do so will lead to artifactual changes in metabolite levels. The use of ice-cold solvents and dry ice is non-negotiable for data integrity.

  • Objective: To rapidly stop metabolism and efficiently extract polar metabolites.

  • Methodology:

    • Quenching: Place the cell culture plate on a bed of dry ice. Aspirate the medium instantly.

    • Washing: Immediately wash the cells with 1 mL of ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely. This step must be performed in under 10 seconds.

    • Extraction: Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to the plate.[23]

    • Scraping: Use a cell scraper to detach the cells into the methanol solution.

    • Collection: Transfer the cell slurry into a pre-chilled microcentrifuge tube.

    • Lysis & Precipitation: Vortex the tube vigorously for 1 minute, then centrifuge at maximum speed (e.g., >15,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS/MS analysis.

Part 4: Data Analysis - From Raw Peaks to Biological Insight

The analysis of stable isotope tracing data transforms complex mass spectra into a clear map of metabolic activity. High-resolution mass spectrometry is essential for this process, as it can accurately resolve the small mass differences between different isotopologues.[24]

Data Analysis Workflow

G A Raw LC-MS Data (.raw, .mzXML) B Peak Picking & Feature Detection A->B C Metabolite Identification (Accurate Mass, RT, MS/MS) B->C D Isotopologue Distribution Analysis (MID) C->D E Correction for Natural Isotope Abundance D->E F Metabolic Flux Modeling & Pathway Visualization E->F G Biological Interpretation F->G

Caption: The computational workflow for processing SIRM data.

Interpreting Isotopologue Distributions

The primary output of a tracing experiment is the Mass Isotopologue Distribution (MID) for each metabolite.[19] This is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.), where M+0 is the unlabeled form.

Example Data: Let's trace our L-CYSTINE (¹³C₆, ¹⁵N₂) tracer into Glutathione (GSH). L-Cystine is first reduced to two molecules of L-Cysteine (¹³C₃, ¹⁵N₁). GSH is a tripeptide made of Glutamate, Cysteine, and Glycine.

MetaboliteMass IsotopologueDescriptionExpected Mass ShiftFractional Abundance (Hypothetical)
L-Cysteine M+0Unlabeled Cysteine05%
M+4 Fully labeled from tracer (3 x ¹³C, 1 x ¹⁵N)+4 Da95%
Glutathione (GSH) M+0Unlabeled GSH08%
M+4 GSH containing one fully labeled Cysteine moiety+4 Da92%

This hypothetical table demonstrates that 95% of the intracellular cysteine pool is derived from the provided tracer. Consequently, 92% of the newly synthesized glutathione incorporates this labeled cysteine, providing a quantitative measure of flux through this critical antioxidant pathway.

Mapping the Metabolic Fates of Cysteine

The data allows us to visualize the flow of the labeled atoms through the metabolic network.

G cluster_0 Extracellular cluster_1 Intracellular Cystine L-Cystine (¹³C₆,¹⁵N₂) Cysteine 2x L-Cysteine (¹³C₃,¹⁵N₁) Cystine->Cysteine Reduction GSH Glutathione (GSH) Cysteine->GSH GCL/GSS Taurine Taurine Cysteine->Taurine CDO/CSAD Proteins Protein Synthesis Cysteine->Proteins Translation Pyruvate Pyruvate Cysteine->Pyruvate Transamination

Caption: Key metabolic fates of L-Cystine tracer.

Part 5: Applications in Drug Development and Clinical Research

The precision offered by L-CYSTINE (13C6; D6; 15N2) provides direct applications for researchers in pharmacology and clinical science.

  • Target Validation: Many cancers exhibit a heightened dependence on cysteine for glutathione synthesis to combat oxidative stress.[14][25] Tracing experiments can quantify this dependence, validating enzymes in the pathway (e.g., cystine transporters, glutamate-cysteine ligase) as viable drug targets.

  • Mechanism of Action Studies: If a novel compound is hypothesized to inhibit glutathione synthesis, this tracer can provide definitive proof. A successful inhibitor would cause a significant decrease in the formation of M+4 labeled glutathione, even when cells are supplied with the M+4 cysteine precursor.

  • Biomarker Discovery: By comparing the metabolic fate of the tracer in healthy vs. diseased cells, novel metabolic by-products or pathway alterations can be identified.[26] These altered flux patterns can serve as dynamic biomarkers for disease progression or drug response.[15]

Conclusion

Heavily labeled isotopic tracers like L-CYSTINE (13C6; D6; 15N2) represent the pinnacle of metabolic analysis tools. They move beyond simple measurements of metabolite concentrations to reveal the dynamic activity of the metabolic network itself. By providing a multi-dimensional view of both carbon and nitrogen fate, this tracer empowers scientists to ask and answer more complex biological questions. The careful application of the principles and protocols outlined in this guide will enable researchers to generate high-integrity data, leading to a more profound understanding of cellular metabolism and accelerating the development of next-generation therapeutics.

References

  • Bueschl, C., Krska, R., Kluger, B., & Schuhmacher, R. (2012). Isotopic labeling-assisted metabolomics using LC–MS. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Ong, S. E., & Mann, M. (2006). Stable Isotope Labeling by Amino Acids in Cell Culture for Quantitative Proteomics. Nature Protocols. Available at: [Link]

  • Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Current Opinion in Chemical Biology. Available at: [Link]

  • Ong, S. E., & Mann, M. (2007). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols. Available at: [Link]

  • Nilsson, R., et al. (2021). Isotope tracing-based metabolite identification for mass spectrometry metabolomics. bioRxiv. Available at: [Link]

  • Beste, D. J. V., et al. (2022). Bayesian multi-model-based 13C15N-metabolic flux analysis quantifies carbon-nitrogen metabolism in mycobacteria. bioRxiv. Available at: [Link]

  • Cotte, A., et al. (2017). 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism. Analytical Chemistry. Available at: [Link]

  • Guo, J., & Li, L. (2015). Isotope‐labeled differential profiling of metabolites using N‐benzoyloxysuccinimide derivatization coupled to liquid chromatography/high‐resolution tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Nargund, S. L., et al. (2023). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology. Available at: [Link]

  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols. Available at: [Link]

  • Wikipedia. (n.d.). Cysteine metabolism. Available at: [Link]

  • Awano, N., et al. (2014). L-Cysteine Metabolism and Fermentation in Microorganisms. Applied Microbiology and Biotechnology. Available at: [Link]

  • Fiehn Lab, UC Davis. (n.d.). Flux-analysis. Available at: [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2022). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Available at: [Link]

  • Wang, L., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites. Available at: [Link]

  • Murphy, M. P., et al. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine. Available at: [Link]

  • Tumanov, S., & Zvibel, I. (2018). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in Molecular Biology. Available at: [Link]

  • McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. Available at: [Link]

  • Geth, P., & Schittmayer, M. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites. Available at: [Link]

  • Stipanuk, M. H. (2004). L-Cysteine metabolism and its nutritional implications. The Journal of Nutrition. Available at: [Link]

  • Husain, F., et al. (2016). Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. mBio. Available at: [Link]

  • Sauer, U. (2012). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry. Available at: [Link]

  • Fang, J., et al. (2013). L-Cysteine metabolism and its nutritional implications. Amino Acids. Available at: [Link]

  • Kredich, N. M. (2008). Biosynthesis of Cysteine. EcoSal Plus. Available at: [Link]

  • Van der Meijden, C. M., & L. M. (2018). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in Molecular Biology. Available at: [Link]

  • Fiveable. (2025). Isotope labeling and tracer experiments. Available at: [Link]

  • Muir, A., et al. (2023). Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors. Cancer Research. Available at: [Link]

  • Muir, A., et al. (2023). Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors. Cancer Research. Available at: [Link]

  • Silantes. (2023). The Advantages of Using Stable Isotope-Labeled Nucleic Acids. Available at: [Link]

  • Zhang, C., et al. (2023). Advances in the Biosynthesis of L-Cysteine. Encyclopedia. Available at: [Link]

  • BCF Life Sciences. (2024). What is cystine?. Available at: [Link]

Sources

Basic principles of using L-CYSTINE (13C6; D6; 15N2) in metabolomics research.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The utilization of L-Cystine (13C6; D6; 15N2) represents the gold standard in stable isotope tracing for sulfur metabolism. Unlike lighter isotopologues (e.g., 13C-only), this "super-heavy" isotopologue (+14 Da mass shift) provides two distinct analytical advantages:

  • Zero Background Interference: It eliminates overlap with the natural isotopic envelope (M+1, M+2) of endogenous cystine, essential for quantifying low-abundance pools.

  • Pathway Dissection: It allows the precise differentiation between extracellular cystine uptake (via the xCT antiporter) and intracellular de novo cysteine synthesis (transsulfuration), while simultaneously tracking the reduction kinetics required for Glutathione (GSH) biosynthesis.

This guide details the physiochemical principles, the critical "alkylation trap" protocol required for valid data, and the logic for interpreting metabolic flux.

Part 1: The Isotopic Signature & Physiochemical Basis

The Molecule

L-Cystine is a dimer of two L-Cysteine molecules linked by a disulfide bond. The specific isotopologue L-Cystine (13C6; D6; 15N2) contains stable isotopes at every non-exchangeable position on the carbon backbone and nitrogen atoms.

ComponentLabelingCount per DimerMass Contribution
Carbon 13C (Universal)6+6.02 Da
Hydrogen Deuterium (D)6 (3 per subunit)+6.04 Da
Nitrogen 15N (Universal)2+1.99 Da
Total Shift M+14 -- ~14.05 Da
The "Splitting" Principle

The core utility of this tracer lies in its metabolic fate. Upon entering the cell, the disulfide bond is cleaved.

  • Precursor (Extracellular): L-Cystine (M+14).

  • Product (Intracellular): Two molecules of L-Cysteine (M+7).

This M+14


 M+7  transition is a definitive signature of cystine uptake and reduction. If you observe M+7 Cysteine in your data, it must have originated from the extracellular M+14 Cystine, ruling out artifacts or recycling from protein degradation (which would likely be unlabeled or have different labeling patterns).

Part 2: The Critical Challenge – Redox Artifacts

The Problem: The measurement of Cysteine and Cystine is notoriously prone to artifacts. Upon cell lysis, the oxidizing environment causes free intracellular Cysteine (reduced) to spontaneously oxidize back into Cystine (oxidized).

  • Consequence: This artificial oxidation skews the ratio, making the cell appear more "oxidized" than it is and invalidating flux calculations.

The Solution: In Situ Alkylation (The "Trap") To validate the data, you must chemically "freeze" the redox state at the moment of extraction. This is achieved using alkylating agents like N-Ethylmaleimide (NEM) .[1][2]

  • Mechanism: NEM reacts rapidly with the free thiol (-SH) group of Reduced Cysteine to form a stable thioether (Cys-NEM).

  • Selectivity: NEM cannot react with Cystine (disulfide bond).

  • Result:

    • Intracellular Cysteine is detected as Cys-NEM .

    • Intracellular Cystine is detected as Cystine .

Diagram 1: The "Alkylation Trap" Workflow

This workflow ensures that the ratio of reduced to oxidized species measured in the Mass Spec reflects the in vivo state, not an extraction artifact.

AlkylationProtocol Cell Live Cells (Containing Cys-SH & Cystine-S-S) Lysis Lysis Buffer + 50mM NEM (Simultaneous Extraction/Alkylation) Cell->Lysis Rapid Wash & Add Reaction Reaction: Cys-SH + NEM -> Cys-S-NEM Lysis->Reaction Traps Reduced Thiol NoReaction Cystine-S-S (Unreactive to NEM) Lysis->NoReaction Preserves Oxidized Form MS LC-MS/MS Analysis Reaction->MS Detect Mass: M + 125 Da NoReaction->MS Detect Mass: M

Caption: The critical alkylation workflow. NEM must be present in the lysis buffer to prevent artificial oxidation of Cysteine to Cystine.

Part 3: Metabolic Flux Analysis (MFA) Applications[3]

Using L-Cystine (13C6; D6; 15N2), we can map three distinct metabolic events.

xCT Transporter Activity (SLC7A11)

The xCT antiporter imports one molecule of Cystine (M+14) in exchange for exporting one molecule of Glutamate.[3][4][5]

  • Metric: Rate of appearance of intracellular Cysteine (M+7).

  • Interpretation: High M+7 Cysteine levels indicate high xCT activity. If xCT is inhibited (e.g., by Erastin or Sulfasalazine), the M+7 pool will collapse.

Glutathione (GSH) Synthesis Flux

GSH is a tripeptide (Glutamate-Cysteine-Glycine).[6][3][7] The rate-limiting step is the incorporation of Cysteine.[3][7]

  • Tracer Flow: Extracellular Cystine (M+14)

    
     Intracellular Cysteine (M+7) 
    
    
    
    GSH (M+7).
  • Calculation: The appearance of the M+7 isotopologue of GSH represents de novo synthesis utilizing the imported tracer.

  • Note: If you see GSH M+0, it was synthesized from pre-existing (unlabeled) cysteine pools.

Diagram 2: Pathway Tracing Logic

This diagram visualizes the atom mapping from the heavy precursor to the downstream metabolites.

PathwayMap Ext_Cystine Extracellular L-Cystine (M+14) (13C6, D6, 15N2) xCT xCT Transporter (SLC7A11) Ext_Cystine->xCT Int_Cystine Intracellular Cystine (M+14) xCT->Int_Cystine Reductase Reduction (NADPH) Int_Cystine->Reductase Cysteine 2x L-Cysteine (M+7) (13C3, D3, 15N1) Reductase->Cysteine Cleavage GSH Glutathione (M+7) (Incorporated Cys) Cysteine->GSH GCL/GSS Enzymes Taurine Taurine (M+7) Cysteine->Taurine CDO/CSAD Enzymes

Caption: Atom mapping of L-Cystine (M+14) as it is transported, reduced to Cysteine (M+7), and incorporated into Glutathione.

Part 4: Experimental Protocol (Step-by-Step)

This protocol is designed for adherent cell culture (e.g., cancer cell lines) to measure GSH synthesis flux.

Reagents
  • Tracer Medium: Cystine/Methionine-free DMEM supplemented with L-Cystine (13C6; D6; 15N2) at physiological concentration (e.g., 200 µM).

  • Wash Buffer: Ice-cold PBS.[8]

  • Extraction/Alkylation Buffer: 80% Methanol / 20% Water containing 50 mM NEM (N-Ethylmaleimide). Prepare fresh.

Workflow
  • Equilibration: Culture cells in standard media until 70% confluence.

  • Pulse Labeling: Switch to Tracer Medium for the desired time points (e.g., 1h, 4h, 12h).

  • Quenching (Critical):

    • Place plate on ice.

    • Aspirate media rapidly.

    • Wash 2x with ice-cold PBS (removes extracellular M+14 tracer).

  • Extraction:

    • Immediately add Extraction/Alkylation Buffer (200 µL per well in 6-well plate).

    • Scrape cells and transfer to microcentrifuge tubes.

    • Incubate at 4°C for 10 minutes (allows NEM to react with Cys-SH).

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Analysis: Transfer supernatant to LC-MS vials.

Mass Spectrometry Parameters (Targeted)

When setting up the MRM (Multiple Reaction Monitoring) or PRM (Parallel Reaction Monitoring), monitor these transitions:

MetabolitePrecursor MassIsotopologueNotes
Cysteine-NEM 247.1 -> 122.0M+0 (Light)Endogenous pool
Cysteine-NEM 254.1 -> 129.0M+7 (Heavy)Derived from Tracer
Glutathione (GSH) 308.1 -> 179.0M+0 (Light)Pre-existing GSH
Glutathione (GSH) 315.1 -> 186.0M+7 (Heavy)Newly Synthesized
L-Cystine 241.0 -> 152.0M+0 (Light)Oxidized artifact/Endogenous
L-Cystine 255.1 -> 166.0M+14 (Heavy)Intact Tracer

Note: Mass values are approximate [M+H]+ and depend on the specific LC-MS calibration.

References

  • Cystine/Glutamate Antiporter (xCT) Function: Koppula, P., et al. (2018).[6][3][5] "Cystine transporter SLC7A11/xCT in cancer: ferroptosis, nutrient dependency, and cancer therapy." Protein & Cell. [Link]

  • Stable Isotope Tracing of Cysteine: Yuan, M., et al. (2023).[6][9][10] "Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors."[6][11] Cancer Research. [Link]

  • Alkylation Protocols (NEM) for Metabolomics: Lu, W., et al. (2017). "Metabolomic analysis of sulfur-containing metabolites." Methods in Molecular Biology. [Link]

  • Glutathione Synthesis Pathway: Luo, M., et al. (2018). "Targeting the xCT/GSH antioxidant pathway." Trends in Cancer. [Link]

Sources

Advanced Isotopic Labeling with L-CYSTINE (13C6; D6; 15N2): A Technical Guide for Proteomics and Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of the isotopically labeled dimer L-Cystine (13C6; D6; 15N2) . This specific isotopologue represents a "triple-labeled" variant, incorporating stable isotopes of Carbon-13, Deuterium, and Nitrogen-15.

Executive Summary & Technical Definition

L-Cystine (13C6; D6; 15N2) is a stable, heavy isotope-labeled disulfide dimer of L-cysteine. It is primarily used in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and metabolic flux analysis (MFA) to trace sulfur metabolism and quantify cysteine-containing peptides.

Unlike standard Lysine/Arginine SILAC, using Cystine requires a nuanced understanding of cellular uptake mechanisms (System x_c^-) and intracellular reduction. This guide addresses the specific challenges of using this reagent, including mass shift calculations, redox handling, and data interpretation.

Isotopic Configuration & Mass Physics

The "Heavy" Cystine reagent carries the following isotopic load per dimer molecule:

  • Carbon-13 (

    
    ):  6 atoms (fully substituted carbon backbone).[1][2]
    
  • Deuterium (

    
     or 
    
    
    
    ):
    6 atoms (non-exchangeable hydrogens at
    
    
    and
    
    
    positions).
  • Nitrogen-15 (

    
    ):  2 atoms (fully substituted amine groups).
    

Critical Distinctions:

  • Reagent Form (Media): L-Cystine (Dimer). Total Mass Shift: +14.0 Da .

  • Analyte Form (Intracellular/Proteome): L-Cysteine (Monomer). Total Mass Shift: +7.0 Da per residue.

Mechanistic Basis: Uptake and Incorporation

To effectively use L-Cystine (13C6; D6; 15N2), one must understand its metabolic fate. Mammalian cells typically do not import cysteine directly due to its instability; they import the oxidized dimer, cystine.[3]

The xCT Transport System

The primary entry route is the System x_c^- antiporter (encoded by SLC7A11 and SLC3A2). This system exports intracellular glutamate in exchange for extracellular cystine. Once inside, the heavy cystine is rapidly reduced to two heavy cysteine monomers, which then enter the free amino acid pool for protein synthesis or Glutathione (GSH) production.

Pathway Visualization

The following diagram illustrates the flow of the heavy isotope from the media into the proteome and metabolome.

Cystine_Metabolism Media Extracellular Media L-Cystine (13C6; D6; 15N2) xCT System xCT (SLC7A11) Antiporter Media->xCT Import Intra_Cystine Intracellular Heavy Cystine xCT->Intra_Cystine Reductase Thioredoxin/GSH Reductase System Intra_Cystine->Reductase Rapid Reduction Cysteine_Pool Heavy Cysteine Pool (13C3; D3; 15N1) Reductase->Cysteine_Pool Generates 2x Monomers Protein Incorporation into Proteome (SILAC) Cysteine_Pool->Protein Translation GSH GSH Synthesis (Flux Analysis) Cysteine_Pool->GSH GCL/GSS Enzymes Glutamate Glutamate (Exported) Glutamate->xCT Antiport Exchange

Figure 1: Metabolic fate of Heavy L-Cystine. The dimer is imported, reduced to monomers, and diverted into proteogenic or antioxidant pathways.

Experimental Protocol: Cys-SILAC Workflow

This protocol is designed for mammalian cell lines (e.g., HeLa, A549, MCF7) dependent on cystine uptake.

Phase 1: Media Preparation

Objective: Create a culture environment where the only source of cystine is the heavy isotopologue.

ComponentConcentration / SpecificationNotes
Base Media Cystine/Methionine-deficient DMEM or RPMICustom formulation required.
Heavy L-Cystine 0.2 mM (Standard DMEM conc.)L-Cystine (13C6; D6; 15N2) . Dissolve in 0.1 M HCl first if solubility is an issue, then neutralize.
L-Methionine 0.2 mM (Standard)Must be added back if using Met-deficient media.
FBS 10% Dialyzed FBSCritical: Standard FBS contains light cystine. Dialysis (10 kDa cutoff) removes free amino acids.
L-Glutamine 4 mMFreshly added.
Phase 2: Metabolic Labeling
  • Seeding: Thaw cells and seed at 20% confluence into the Heavy Media .

  • Adaptation: Pass cells for a minimum of 5–6 cell doublings . This ensures >97% replacement of the natural (light) cysteine with the heavy variant.

  • Validation: Harvest a small aliquot after passage 5. Perform a "label check" MS run to confirm incorporation efficiency (Heavy/Light peptide ratio > 20:1).

Phase 3: Lysis & Alkylation (The "Cysteine Lock")

Because cysteine residues can form reversible disulfide bonds during lysis, they must be permanently modified (alkylated) to ensure accurate quantification.

  • Lysis: Lyse cells in buffer containing 8M Urea or SDS to denature proteins.

  • Reduction: Add DTT (Dithiothreitol) to 5 mM final concentration. Incubate 30 min at 56°C.

    • Purpose: Breaks all disulfide bonds, ensuring all Cysteine is in the monomeric -SH form.

  • Alkylation: Add Iodoacetamide (IAA) to 15 mM final concentration. Incubate 20 min at Room Temp in the dark.

    • Purpose: Caps the -SH group with a carbamidomethyl group (+57.02 Da). This prevents re-oxidation.

  • Digestion: Dilute Urea to <2M and add Trypsin (1:50 ratio) for overnight digestion.

Data Analysis & Mass Spectrometry

When analyzing MS data, the search engine (e.g., MaxQuant, Proteome Discoverer) must be configured with the correct modifications.

Mass Shift Calculation

The mass spectrometer detects the Cysteine monomer within a peptide.

  • Light Cysteine: Monoisotopic Mass = 103.009 Da.

  • Heavy Cysteine (13C3; D3; 15N1):

    • 3 x

      
       (+3.010 Da)
      
    • 3 x

      
       (+3.018 Da)
      
    • 1 x

      
       (+0.997 Da)
      
    • Total Shift (

      
      ): +7.025 Da 
      
Search Engine Configuration Table
ParameterSettingExplanation
Fixed Modification Carbamidomethyl (C)Accounts for IAA alkylation (+57.02 Da).
Variable Modification Oxidation (M), Acetyl (Protein N-term)Standard PTMs.
Heavy Label Cys(+7.025) The specific shift for the 13C3; D3; 15N1 monomer.
Max Labeled AA 3-5Depends on peptide length; usually sufficient.
Interpretation Logic
  • Singlet Peaks: If a peptide contains no Cysteine, it will appear as a singlet (unless other AA labels like Lys/Arg are used).

  • Doublet Peaks: A peptide with one Cysteine will show a doublet separated by 7 Da .

  • Complex Shifts: A peptide with two Cysteines will show a shift of 14 Da .

Troubleshooting & Scientific Integrity

The "Proline Conversion" Myth

In Arginine-SILAC, Arginine often converts to Proline, complicating analysis. Cysteine does not suffer from this specific metabolic scrambling. However, it can be oxidized to Taurine or incorporated into GSH. These are "sinks" and do not typically cause scrambling back into other proteogenic amino acids in a way that confounds proteomics [1].

Incomplete Incorporation

If incorporation is <95% after 6 doublings:

  • Check FBS: Ensure it is fully dialyzed. Standard FBS is a rich source of light Cystine.

  • Check Autophagy: High autophagy rates can recycle light amino acids from old proteins.

Deuterium Isotope Effect

Deuterated compounds can sometimes exhibit slightly different retention times in Reverse Phase LC (RP-LC) compared to their hydrogen counterparts (Deuterium is slightly less lipophilic).

  • Observation: The Heavy peptide may elute slightly earlier than the Light peptide.

  • Solution: Ensure your quantification software allows for a small retention time window (alignment) between heavy/light pairs.

Workflow Visualization

The following diagram details the critical path from cell culture to mass spectrometry analysis.

SILAC_Workflow Start Start: Cell Culture Split Split Culture Start->Split Light_Arm Condition A: Light Media (Natural L-Cystine) Split->Light_Arm Heavy_Arm Condition B: Heavy Media (L-Cystine 13C6; D6; 15N2) Split->Heavy_Arm Culture Culture for 6 Doublings (>97% Incorporation) Harvest Harvest & Lyse Light_Arm->Harvest Heavy_Arm->Culture Culture->Harvest Mix Mix Lysates 1:1 Harvest->Mix Process Reduction (DTT) & Alkylation (IAA) Mix->Process Digest Trypsin Digestion Process->Digest MS LC-MS/MS Analysis Digest->MS Quant Quantification (Delta Mass = +7 Da per Cys) MS->Quant

Figure 2: Comparative Proteomics Workflow using Cys-SILAC. Note the mixing step occurs after lysis but before digestion.

References

  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols. [Link]

  • Zhang, F., et al. (2012). Quantitation of Cysteine-Containing Peptides using Stable Isotope Labeling. Analytical Chemistry. [Link]

  • Sato, H., et al. (1999). Redox imbalance in cystine/glutamate transporter-deficient mice. Journal of Biological Chemistry. [Link]

Sources

Methodological & Application

Quantification of L-CYSTINE (13C6; D6; 15N2) incorporation into proteins.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Quantification of L-Cystine (¹³C₆; D₆; ¹⁵N₂) Incorporation into Proteins for Advanced Proteomic Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a cornerstone of quantitative proteomics, enabling precise measurement of protein abundance and dynamics.[1] While arginine and lysine are the most commonly used amino acids for SILAC, targeted labeling with other amino acids offers unique advantages for specific biological questions. This guide provides a comprehensive overview and detailed protocols for the use of heavily labeled L-Cystine (¹³C₆; D₆; ¹⁵N₂) in metabolic labeling experiments. Cysteine residues are central to protein structure through disulfide bonds, enzymatic catalysis, and redox signaling.[2] Tracking the incorporation of labeled cystine thus provides a powerful lens to study these processes. We present two primary applications: (1) relative quantification of cysteine-containing proteins to assess changes in protein expression, and (2) dynamic SILAC (dSILAC) to measure protein synthesis and degradation rates. This document is designed to provide both the theoretical framework and the practical, field-tested protocols necessary for successful implementation.

The Principle of Heavy L-Cystine Labeling

Metabolic labeling is a technique where cells are cultured in a specialized medium containing a "heavy," non-radioactive, stable isotope-labeled version of an essential amino acid.[3] As cells grow and synthesize new proteins, they incorporate this heavy amino acid into their proteome.[4]

In this method, standard L-Cystine is replaced with L-Cystine (¹³C₆; D₆; ¹⁵N₂). L-Cystine, a dimer of two cysteine molecules, is taken up by cells and reduced to L-cysteine before being incorporated into polypeptide chains. This incorporation results in a significant and predictable mass shift for every cysteine-containing peptide, which is readily detected by high-resolution mass spectrometry (MS).[5]

By comparing the MS signal intensity of the "heavy" peptides with their "light" (naturally occurring isotope) counterparts, we can achieve precise relative quantification.[6] Alternatively, by monitoring the rate of incorporation of the heavy label over time, we can determine the kinetics of protein turnover.[7][8]

G cluster_0 Cell Culture & Labeling cluster_1 Experiment cluster_2 Sample Preparation cluster_3 Analysis A Population A: 'Light' Medium (Natural L-Cystine) C Apply Stimulus/Drug to one or both populations A->C B Population B: 'Heavy' Medium (¹³C₆;D₆;¹⁵N₂ L-Cystine) B->C D Mix Populations 1:1 C->D E Cell Lysis & Protein Extraction D->E F Reduction, Alkylation & Proteolytic Digestion E->F G Peptide Desalting F->G H LC-MS/MS Analysis G->H I Data Processing & Quantification H->I

Caption: High-level workflow for a comparative SILAC experiment using heavy L-Cystine.

The Strategic Rationale for Choosing L-Cystine

The selection of the labeled amino acid is a critical decision in experimental design.[9] While Arg/Lys SILAC provides broad proteome coverage, Cystine-SILAC offers a more targeted approach with distinct advantages.

  • Focus on Redox Biology and Signaling: Cysteine thiols are highly susceptible to oxidative modifications, acting as key sensors and transducers in redox signaling pathways.[2] Quantifying changes in cysteine-containing proteins can provide direct insights into cellular responses to oxidative stress.

  • Analysis of Protein Structure and Stability: Disulfide bonds formed between cysteine residues are vital for the folding and stability of many extracellular and secreted proteins. This method allows for the specific investigation of this class of proteins.

  • Enzyme Active Sites: Cysteine is a key catalytic residue in several enzyme classes, including proteases (e.g., caspases, cathepsins) and phosphatases.

  • Targeted Quantification: Although cysteine is one of the least abundant amino acids (approx. 1.7% of residues), this can be an advantage.[10] It simplifies spectra and focuses analytical power on a functionally significant subset of the proteome, potentially improving the dynamic range for quantifying these specific targets.

Causality Behind the Choice: Researchers should choose L-Cystine labeling when their biological question revolves around pathways or protein classes where cysteine plays a critical functional role, rather than when aiming for maximum proteome-wide coverage.

Part I: Protocol for Relative Quantification of Protein Expression

This protocol is designed to compare protein abundance between two conditions (e.g., control vs. treated).

Step 1: Cell Culture and Metabolic Labeling

The foundation of a successful SILAC experiment is achieving complete incorporation of the labeled amino acid.[6]

Materials:

  • SILAC-grade DMEM or RPMI-1640, deficient in L-Cystine, L-Arginine, and L-Lysine.

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids.

  • "Light" L-Cystine, L-Arginine, and L-Lysine.

  • "Heavy" L-Cystine (¹³C₆; D₆; ¹⁵N₂).

  • Cell line of interest.

Protocol:

  • Prepare Media: Create two types of media:

    • Light Medium: Supplement the deficient base medium with standard ("light") L-Cystine, L-Arginine, and L-Lysine at their normal concentrations.

    • Heavy Medium: Supplement the deficient base medium with "Heavy" L-Cystine (¹³C₆; D₆; ¹⁵N₂) and light L-Arginine and L-Lysine.

  • Cell Adaptation:

    • Culture cells in the "Light" and "Heavy" media for at least 5-6 cell doublings.[11] This extended period is crucial to ensure the existing "light" proteome is diluted out and replaced with proteins containing the heavy label.

    • Monitor cell morphology and doubling time to ensure the labeling medium is not cytotoxic.

  • Self-Validation: Confirm Labeling Efficiency:

    • After 5-6 doublings, harvest a small aliquot of cells from the "Heavy" culture.

    • Perform a rapid protein extraction and digestion (as described in section 3.3).

    • Analyze the peptides via LC-MS/MS.

    • Using data analysis software (e.g., MaxQuant), determine the incorporation efficiency.[11] An incorporation rate of >97% is required for accurate quantification. If the rate is lower, continue passaging the cells for another 1-2 doublings.

ParameterRecommended Starting ConcentrationNotes
L-Cystine (Light & Heavy) ~200 mg/L (0.83 mM)Optimize for your specific cell line.
L-Arginine ~84 mg/L (0.4 mM)Standard concentration.
L-Lysine ~146 mg/L (0.8 mM)Standard concentration.
Dialyzed FBS 10% (v/v)Essential to reduce background from unlabeled amino acids.
Step 2: Experimental Treatment and Sample Mixing
  • Once full incorporation is confirmed, plate the "Light" and "Heavy" cells for your experiment.

  • Apply the desired experimental treatment (e.g., drug compound) to one population, while the other serves as a control.

  • After treatment, harvest the cells (e.g., by trypsinization or scraping). Count the cells from each population accurately.

  • Crucial Step: Combine the "Light" and "Heavy" cell populations in a precise 1:1 ratio based on cell count. Mixing the samples at this earliest possible stage minimizes downstream experimental and technical variability, a key strength of the SILAC method.[1]

  • Wash the combined cell pellet with ice-cold PBS and store at -80°C or proceed directly to lysis.

Step 3: Protein Extraction, Digestion, and Desalting

This workflow ensures proteins are denatured, solubilized, and cleaved into peptides suitable for MS analysis.

G A Combined Cell Pellet B Lysis (e.g., Urea Buffer) A->B Add Lysis Buffer C Protein Quantification (e.g., BCA Assay) B->C Determine Concentration D Reduction (DTT) C->D Breaks Disulfide Bonds E Alkylation (Iodoacetamide) D->E Prevents Re-formation F Digestion (Trypsin) E->F Cleaves Proteins G Desalting (C18 StageTip) F->G Removes Contaminants H LC-MS/MS Analysis G->H

Caption: Core workflow for protein sample preparation for mass spectrometry.

Protocol:

  • Lysis: Resuspend the combined cell pellet in a urea-based lysis buffer (e.g., 8 M urea, 50 mM Tris, pH 8.5) with protease and phosphatase inhibitors. Sonicate or vortex vigorously to ensure complete cell lysis.

  • Centrifugation: Centrifuge at ~16,000 x g for 15 minutes at 4°C to pellet insoluble debris. Transfer the supernatant (protein lysate) to a new tube.

  • Quantification: Determine the protein concentration using a BCA assay.

  • Reduction: Take a defined amount of protein (e.g., 50-100 µg). Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour. This step reduces the disulfide bonds between cysteine residues.[2]

  • Alkylation: Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 55 mM and incubate for 45 minutes in the dark. This step covalently modifies the free thiol groups, preventing them from re-forming disulfide bonds.[11]

  • Digestion:

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M, which is necessary for trypsin activity.

    • Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Desalting: Acidify the peptide solution with formic acid. Desalt the peptides using a C18 StageTip or similar solid-phase extraction method to remove salts and detergents that interfere with MS analysis. Elute, and dry the peptides in a vacuum centrifuge.

Step 4: LC-MS/MS Analysis and Data Interpretation
  • Analysis: Resuspend the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water) and analyze using a high-resolution orbitrap-based LC-MS/MS system.

  • Data Processing: Process the raw MS data using a SILAC-aware software package like MaxQuant.[11] The software will perform peptide identification and calculate the intensity ratios of heavy-to-light (H/L) peptide pairs. This ratio directly reflects the relative abundance of the protein between the two experimental conditions.

Part II: Protocol for Protein Turnover Analysis (Dynamic SILAC)

This "pulse-chase" style experiment measures the rate at which proteins are synthesized and degraded.[8][12]

Experimental Principle: Cells are first fully adapted to a "Light" medium. At time zero (T=0), the medium is switched to a "Heavy" medium. The rate at which the "Heavy" signal appears for each peptide is a direct measure of its synthesis rate (k_syn).

Protocol:

  • Cell Culture: Grow cells in "Light" medium until they reach the desired confluence for the experiment.

  • The Pulse: At T=0, remove the "Light" medium, wash the cells once with PBS, and add pre-warmed "Heavy" medium. This is the start of the pulse.

  • Time-Course Harvesting: Harvest cells at multiple time points after the media switch (e.g., 0, 2, 4, 8, 12, 24 hours). The choice of time points should be guided by the expected turnover rate of the proteins of interest.

  • Sample Preparation: Lyse, digest, and desalt the protein from each time point individually as described in section 3.3. Consistency in processing across all time points is critical for reliable kinetic data.

  • LC-MS/MS and Data Analysis:

    • Analyze each time point by LC-MS/MS.

    • For each cysteine-containing peptide at each time point (t), calculate the fraction of newly synthesized protein (Fraction New) using the formula:

      • Fraction New (t) = Intensity(Heavy) / [Intensity(Heavy) + Intensity(Light)]

    • Plot "Fraction New" against time for each protein.

    • Fit the data to a first-order kinetics model: Fraction New (t) = 1 - e^(-k_syn * t) to determine the synthesis rate constant (k_syn).

    • The protein half-life can then be calculated as: Half-life = ln(2) / k_syn.

Time Point (Hours)Expected ObservationInterpretation
0 Fraction New ≈ 0No heavy label has been incorporated yet.
Intermediate 0 < Fraction New < 1Heavy label is being actively incorporated into new proteins.
Late Fraction New → 1The "light" version of the protein is being replaced by the "heavy" version.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Labeling Incorporation (<97%) Insufficient cell doublings; Arginine-to-Proline conversion (less common with cystine); Mycoplasma contamination.Extend cell culture duration for 1-2 more passages; Ensure high-purity labeled amino acids are used; Test for and treat mycoplasma.
Poor Protein Identification Inefficient lysis or digestion; Sample loss during desalting; Low protein loading amount.Optimize sonication/lysis buffer; Use low-binding tubes; Ensure proper C18 tip conditioning; Increase amount of protein for digestion.
High Variability in H/L Ratios Inaccurate cell counting/mixing; Inconsistent sample preparation.Use an automated cell counter for mixing; Process all samples in parallel using the same reagent batches.
No "Heavy" Signal in dSILAC Protein of interest has a very long half-life.Extend the time course of the experiment to capture slow turnover.

References

  • Title: Stable isotope labeling by amino acids in cell culture Source: Wikipedia URL: [Link]

  • Title: Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Stable isotope labeling by amino acids in cell culture for quantitative proteomics Source: PubMed URL: [Link]

  • Title: Metabolic Labelling Source: Eurisotop URL: [Link]

  • Title: A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: In-vitro SILAC Protein Quantitation Workflow Source: Silantes URL: [Link]

  • Title: A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry Source: PreOmics URL: [Link]

  • Title: Sample preparation for Mass spectrometric analysis Source: G-Biosciences URL: [Link]

  • Title: Stable isotope labeling by amino acids in cell culture for quantitative proteomics Source: Nature Protocols URL: [Link]

  • Title: Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica Source: mBio URL: [Link]

  • Title: A Quantitative Spatial Proteomics Analysis of Proteome Turnover in Human Cells Source: Molecular & Cellular Proteomics URL: [Link]

  • Title: Structural bioinformatics analysis of free cysteines in protein environments Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Application Note: High-Fidelity Metabolomics of the Cystine/Cysteine Redox Couple

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for high-precision metabolomics using the highly substituted stable isotope standard L-Cystine (


C

; D

;

N

)
.[1]

Analyte: L-Cystine (Universal Heavy Isotope:


C

; D

;

N

) Matrix: Plasma, Cell Culture Lysates, Tissue Method: LC-MS/MS (HILIC-QqQ)

Introduction & Scientific Rationale

L-Cystine is the oxidized dimer of cysteine and the primary extracellular transport form of sulfur.[1] Its uptake via the xCT antiporter (SLC7A11) is the rate-limiting step in glutathione (GSH) synthesis, making it a critical checkpoint in ferroptosis, oxidative stress, and cancer metabolism.

Why L-Cystine ( C ; D ; N )?

Standard "heavy" amino acids often use only


C or 

N. However, the unique +14 Da mass shift of this isotopologue (MW ~254.3 Da vs. native 240.3 Da) offers distinct advantages:
  • Elimination of Isotopic Crosstalk: The +14 Da shift moves the internal standard (IS) signal far beyond the natural isotopic envelope (M+1, M+2) of endogenous cystine, ensuring zero interference even in high-concentration samples.[1]

  • Flux Analysis Precision: In metabolic flux analysis (MFA), this "super-heavy" tracer allows researchers to distinguish between de novo synthesis, recycling, and uptake with high resolution.[1]

  • Dimer Stability Tracking: The presence of labels on both halves of the dimer allows verification that the disulfide bond remains intact during extraction (i.e., if the bond breaks and reforms with unlabeled cysteine, the mass shift changes).

Technical Considerations & "The Why"

Before beginning the protocol, three critical chemical properties of L-Cystine must be managed to ensure data integrity.

A. The Solubility Paradox

Challenge: Neutral L-Cystine is notoriously insoluble in water (


 g/L), leading to precipitation and erratic quantitation.[1]
Solution:  Standards must be prepared in 0.1 M HCl . The protonation of the amino groups significantly enhances solubility.[1]
B. The Redox Artifact (The "Scrambling" Problem)

Challenge: In biological matrices, free thiols (Cysteine) and disulfides (Cystine) rapidly interchange via thiol-disulfide exchange.



If you extract without precautions, endogenous Cysteine will oxidize to Cystine, artificially inflating Cystine levels by up to 30-50%.
Solution: Acidic Quenching + Alkylation. 
  • Acid: Low pH (< 4) protonates thiols (-SH

    
     -SH
    
    
    
    ), inhibiting the nucleophilic attack required for disulfide exchange.
  • Alkylation: Agents like N-ethylmaleimide (NEM) must be added immediately to block free Cysteine, "freezing" the redox state.

C. Internal Standard Timing

Rule: The SIL-IS (L-Cystine


C

; D

;

N

) must be added before any extraction step. This allows the IS to compensate for losses during protein precipitation and ionization suppression.[1]

Visual Workflow & Pathway

The following diagram illustrates the critical decision points in the sample preparation workflow to prevent artificial oxidation.

CystineWorkflow cluster_pathway Metabolic Context Sample Biological Sample (Plasma/Cells) Spike Spike IS: L-Cystine (13C6; D6; 15N2) Sample->Spike Step 1 Quench Redox Quench & Alkylation (NEM + Formic Acid) Spike->Quench Step 2 (Immediate) Precip Protein Precipitation (Cold MeOH/Acetonitrile) Quench->Precip Step 3 Centrifuge Centrifugation (14,000 x g, 4°C) Precip->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LCMS HILIC LC-MS/MS Analysis Supernatant->LCMS Cystine_Ext Cystine (Extracellular) xCT xCT Transporter (SLC7A11) Cystine_Ext->xCT Cys_Int Cysteine (Intracellular) xCT->Cys_Int Reduction GSH Glutathione (GSH) Cys_Int->GSH Synthesis

Caption: Workflow ensuring redox stability during L-Cystine extraction, linked to the xCT-GSH metabolic axis.

Detailed Protocols

Reagent Preparation
  • Stock Solution (1 mM): Dissolve 2.54 mg of L-Cystine (

    
    C
    
    
    
    ; D
    
    
    ;
    
    
    N
    
    
    ) in 10 mL of 0.1 M HCl .
    • Note: Do not use water or PBS; the standard will not dissolve.[1]

    • Storage: -80°C for up to 6 months.[1]

  • Alkylation Buffer (NEM-MeOH): Prepare 50 mM N-ethylmaleimide (NEM) in Methanol/Water (80:20). Prepare fresh daily.

  • Extraction Solvent: 80% Methanol, 0.1% Formic Acid (Pre-chilled to -20°C).

Protocol A: Plasma/Serum (Targeted Quantitation)

Objective: Quantify circulating Cystine without artifactual oxidation of Cysteine.

  • Thaw: Thaw plasma samples on ice.

  • Spike & Alkylate (Simultaneous):

    • To a 1.5 mL tube, add 20 µL Plasma .[1]

    • Immediately add 10 µL Internal Standard Working Solution (e.g., 10 µM in 0.1 M HCl).[1]

    • Add 170 µL Alkylation Buffer (50 mM NEM in MeOH).

    • Why: The NEM blocks free thiols; the MeOH precipitates proteins.[1]

  • Incubation: Vortex for 30 seconds. Incubate at room temperature for 20 minutes to ensure complete alkylation of free Cysteine (preventing it from becoming Cystine).

  • Precipitation: Add 600 µL cold Extraction Solvent (80% MeOH/0.1% FA).

  • Centrifugation: Centrifuge at 14,000

    
     g for 10 minutes at 4°C.
    
  • Collection: Transfer supernatant to a glass vial (avoid plastic if possible to reduce adsorption).

  • Analysis: Inject directly or dilute 1:5 with Acetonitrile if the concentration is too high.[1]

Protocol B: Adherent Cells (Flux/Uptake Assays)

Objective: Measure intracellular Cystine pool or uptake rates.

  • Wash: Rapidly wash cells (6-well plate) 2x with warm PBS (37°C).

    • Critical: Cold PBS can cause leakage of amino acids; warm is preferred for wash, but extraction must be cold.[1]

  • Quench & Extract:

    • Place plate on dry ice/ice bath.

    • Add 800 µL cold Extraction Solvent (80% MeOH, 0.1% Formic Acid) containing 1 µM Internal Standard .

  • Scrape: Scrape cells and transfer lysate to a microcentrifuge tube.

  • Lysis: Vortex vigorously; perform 2 freeze-thaw cycles (Liquid N

    
    
    
    
    
    37°C water bath) to rupture membranes.
  • Clarify: Centrifuge at 15,000

    
     g for 15 minutes at 4°C.
    
  • Normalize: Use the protein pellet for BCA protein assay normalization (dissolve pellet in 0.1 M NaOH/SDS).

  • Analysis: Analyze supernatant by LC-MS.

Mass Spectrometry Parameters (LC-MS/MS)

Due to the polarity of Cystine, HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18.

Column: Waters BEH Amide or Phenomenex Luna NH2 (2.1 x 100 mm, 1.7 µm).[1] Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH 3.0).[1] Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient:

  • 0-1 min: 90% B

  • 1-6 min: 90%

    
     60% B
    
  • 6-8 min: 60% B

  • 8.1 min: 90% B (Re-equilibration)

MRM Transitions (Positive Mode ESI): Because Cystine is a symmetric dimer, the primary fragmentation usually involves cleavage of the disulfide bond or loss of NH


/COOH.
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Identity
L-Cystine (Native) 241.0152.015Quantifier
L-Cystine (Native) 241.074.025Qualifier
L-Cystine (

C

; D

;

N

)
255.1 160.1 15Internal Standard

Calculation for IS Transition:

  • Native Cystine (

    
    ) = 241.[1]
    
  • IS Shift = +14 Da.[1] Precursor = 255.[1]

  • Fragment 152 (Native) retains the backbone.[1] The corresponding heavy fragment will carry half the label load?

    • Correction: The 152 fragment is typically the loss of C

      
      H
      
      
      
      NO
      
      
      (alanine-like) or similar.[1]
    • Verified Transition: The most robust transition for heavy cystine (symmetric) often tracks the monomeric ion formed in the source or collision cell.[1]

    • Heavy Monomer (Half of dimer):

      • Native Cysteine residue mass ~ 120.[1]

      • Heavy Cysteine residue mass = 120 + 3(

        
        C) + 3(D) + 1(
        
        
        
        N) = 127.
    • Therefore, a common transition is 255

      
       127/128  or 255 
      
      
      
      160
      (if retaining specific loss).[1]
    • Recommendation: Optimize the 255

      
       product scan on your specific instrument.[1]
      

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Recovery of IS Precipitation of CystineEnsure extraction solvent is acidic (0.1% Formic Acid).[1] Cystine precipitates at neutral pH.[1]
High Background Cystine Oxidation of CysteineCheck NEM/Alkylation step.[1] If NEM is old or omitted, Cysteine oxidizes to Cystine during prep.[1]
RT Shift HILIC instabilityHILIC columns require long equilibration (min 20 column volumes) between runs.
Signal Saturation High Plasma LevelsPlasma Cystine is high (~50 µM).[1] Dilute samples 1:10 if detector saturates.[1]

References

  • Cambridge Isotope Laboratories. Amino Acid Standards and Isotope Labeling.[1] Retrieved from

  • McDonagh, B., et al. (2014). Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases.[1] National Institutes of Health.[1] Retrieved from

  • Jones, D. P., et al. (2008). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-state redox potential in human plasma.[1] Clinical Chimica Acta.[1][2] Retrieved from

  • BenchChem. Quantification of Cysteine in Biological Matrices using Isotope Dilution Mass Spectrometry. Retrieved from

  • Creative Peptides. L-CYSTINE (13C6; D6; 15N2) Product Specifications. Retrieved from

Sources

Application Note: High-Dimensional In Vivo Labeling with L-CYSTINE (13C6; D6; 15N2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of L-Cystine (13C6; D6; 15N2) —a triple-labeled, stable isotope isotopologue—for in vivo metabolic tracing in mouse models. Unlike standard SILAC reagents (Lys/Arg), this specific cystine isotopologue provides a unique window into redox metabolism , glutathione (GSH) kinetics , and sulfur-containing protein turnover .

The core advantage of this reagent is its substantial mass shift (+14 Da for the intact dimer; +7 Da for the reduced monomer), which eliminates spectral overlap with naturally occurring sulfur isotopes (


S, ~4.2% abundance) and facilitates the precise differentiation of exogenous (uptake-derived) vs. endogenous (transsulfuration-derived) cysteine pools.

Scientific Rationale & Mechanistic Grounding

Why L-Cystine (13C6; D6; 15N2)?

In the extracellular environment (plasma), cysteine rapidly oxidizes to cystine . Consequently, the primary transport mechanism for sulfur entry into cells is the System xc- antiporter (SLC7A11/SLC3A2) , which imports anionic cystine in exchange for glutamate.

Once intracellular, labeled cystine is rapidly reduced to two molecules of L-Cysteine (13C3; D3; 15N1) . This creates a branching metabolic decision point:

  • GSH Synthesis: Rapid flux into the

    
    -glutamyl cycle to combat oxidative stress.
    
  • Protein Synthesis: Incorporation into the proteome (Redox Proteomics).

  • Taurine/Sulfate: Irreversible catabolism.

Isotope Logic:

  • Parent (Cystine): M+14 shift.

  • Daughter (Cysteine): M+7 shift.

  • Utility: The +7 Da shift on the monomer is distinct from the +1/2/3/4 Da shifts common in standard metabolomics, allowing for high-confidence peak assignment even in complex biofluids.

Pathway Visualization

The following diagram illustrates the metabolic fate of the tracer and the critical "Redox Trap" required during sample preparation.

CystinePathway cluster_extracellular Plasma / Extracellular cluster_intracellular Intracellular Cytosol Cystine_Out L-Cystine (13C6; D6; 15N2) [M+14] Cystine_In Cystine (Intracellular) Cystine_Out->Cystine_In System xc- (SLC7A11) Cysteine_In 2x L-Cysteine (13C3; D3; 15N1) [M+7] Cystine_In->Cysteine_In GSH/TRX Reductase (Rapid Reduction) GSH Glutathione (GSH) [M+7] Cysteine_In->GSH GCL / GSS Enzymes Protein S-Proteome [M+7 per Cys] Cysteine_In->Protein Translation Taurine Taurine Cysteine_In->Taurine CDO1 (Catabolism) Alkylation CRITICAL STEP: Alkylate Free Thiols (NEM) to prevent re-oxidation! Cysteine_In->Alkylation

Caption: Metabolic trajectory of L-Cystine tracer. Note the rapid intracellular reduction to Cysteine M+7.

Experimental Protocols

Protocol A: Short-Term Metabolic Flux (GSH Synthesis Kinetics)

Objective: Determine the rate of de novo glutathione synthesis and System xc- activity. Administration Route: Intravenous (Tail Vein) Bolus.[1]

Materials
  • Tracer: L-Cystine (13C6; D6; 15N2) (e.g., Cambridge Isotope Labs or similar).[2]

  • Vehicle: Sterile Saline (0.9% NaCl), pH adjusted to 7.4. Note: Cystine has low solubility; warm to 37°C and sonicate if necessary.

  • Quenching Agent: N-Ethylmaleimide (NEM) or Iodoacetamide (IAM). Critical for stabilizing thiol redox states.

Step-by-Step Workflow
  • Dose Preparation:

    • Prepare a 10 mM stock solution of labeled Cystine in saline.

    • Target Dose: 10–20 mg/kg body weight.

    • Calculation: For a 25g mouse, inject ~100 µL of a 2-3 mg/mL solution.

  • Administration (Time = 0):

    • Restrain mouse and perform tail vein injection.[1]

    • Start timer immediately.

  • Timed Sampling (Flux Period):

    • Sacrifice cohorts at 5, 15, 30, and 60 minutes .

    • Why these times? Cysteine turnover is extremely rapid. GSH labeling often plateaus by 60-90 minutes in liver.

  • Tissue Harvest & "Redox Freezing" (CRITICAL):

    • Rapidly dissect tissue (Liver, Tumor, Brain).

    • Immediate Homogenization: Place tissue directly into ice-cold 80% Methanol containing 50 mM NEM .

    • Mechanism:[3][4][5][6] NEM rapidly alkylates free sulfhydryl groups (-SH) on Cysteine M+7 and GSH M+7, preventing them from oxidizing back into disulfides (Cystine or GSSG) during extraction.

    • Failure to alkylate will result in false "Cystine" signals and inaccurate GSH/GSSG ratios.

  • Extraction:

    • Homogenize (e.g., BeadBeater) for 30s.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect supernatant for LC-MS analysis.

Protocol B: Steady-State Redox Proteomics (SILAM)

Objective: Label the sulfur-proteome to measure turnover of cysteine-rich proteins (e.g., Metallothioneins, Albumin). Administration Route: Dietary (Custom Chow).

Step-by-Step Workflow
  • Diet Formulation:

    • Replace natural L-Cystine in a defined amino acid diet (e.g., AIN-93G) with L-Cystine (13C6; D6; 15N2).

    • Note: Ensure the diet is non-irradiated or irradiated before adding the label if heat sensitivity is a concern, though Cystine is generally stable.

  • Acclimatization & Feeding:

    • Feed mice labeled chow ad libitum.

    • Duration:

      • Serum Proteins: 3–7 days for >95% enrichment.

      • Liver/Kidney: 10–14 days.

      • Muscle/Brain: 21–40 days (slower turnover).

  • Sample Collection:

    • Collect tissues as described in Protocol A.

    • For proteomics, alkylation (reduction/alkylation) is standard during digestion, but in vivo alkylation is not required unless measuring specific redox modifications (e.g., S-nitrosylation occupancy).

Data Analysis & Interpretation

Mass Shift Calculation Table

Use these values to set up your Mass Spectrometer (e.g., Orbitrap or Triple Quad).

AnalyteFormula (Unlabeled)Label CompositionMass Shift (Δ)Monitored Mass (Example MH+)
L-Cystine C6H12N2O4S213C6, D6, 15N2+14.0 Da 241.0 → 255.0
L-Cysteine C3H7NO2S13C3, D3, 15N1+7.0 Da 122.0 → 129.0
GSH (Reduced) C10H17N3O6S13C3, D3, 15N1 (Cys only)+7.0 Da 308.1 → 315.1
GSSG (Oxidized) C20H32N6O12S22x (13C3, D3, 15N1)+14.0 Da 613.2 → 627.2
Calculating Fractional Enrichment

To determine flux, calculate the Mole Percent Excess (MPE) or Fractional Enrichment for the M+7 isotopologue of Cysteine/GSH.



Interpretation Guide:

  • High Cystine M+14 in Plasma / Low Cysteine M+7 in Tumor: Indicates blocked System xc- transport.

  • High Cysteine M+7 / Low GSH M+7: Indicates inhibition of GCL (Glutamate-Cysteine Ligase), the rate-limiting step of GSH synthesis.

  • Appearance of M+3 or M+4 Cysteine: Indicates recycling of the carbon backbone or loss of the D3/15N label via transamination/desulfhydration, though the triple label is robust against most minor metabolic scrambling.

Technical Considerations & Troubleshooting

The "Deuterium Effect"

The D6 label involves deuterium. While C-D bonds are stronger than C-H bonds, potentially causing a Kinetic Isotope Effect (KIE), this is generally negligible for transport and flux analysis unless the rate-limiting step involves C-H bond cleavage at the labeled position. For Cystine/Cysteine, the primary value of D6 is the mass spacing , not the kinetic tracing.

Alkylation Efficiency Check

Always run a "Method Blank" where you spike standard L-Cysteine into your extraction buffer.

  • If you detect free Cysteine (un-alkylated) in the MS, your NEM concentration is too low or the pH is incorrect (NEM requires pH 6.5–7.5).

  • Target: >98% conversion of Cysteine to Cysteine-NEM.

References

  • Cystine/Glutamate Antiporter (xCT)

    • Sato, H., et al. (1999). "Redox shift of the cell by cystine transport."
  • In Vivo Metabolic Tracing Protocols

    • Fan, T.W., et al. (2009).[7][8] "Stable isotope-resolved metabolomics (SIRM) in cancer research."

  • Glutathione Synthesis Flux Analysis

    • Bawden, S., et al. (2023).
  • Stable Isotope Labeling in Mammals (SILAM)

    • McClatchy, D.B., et al. (2007). "15N metabolic labeling of mammalian tissue with slow protein turnover."
  • Cysteine Stability & Alkylation

    • Hansen, R.E., & Winther, J.R. (2009).

Sources

Application Notes and Protocols: Experimental Design for Pulse-Chase Analysis with L-CYSTINE (13C6; D6; 15N2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling Cellular Dynamics with Stable Isotope Tracing

Pulse-chase analysis is a powerful technique used to study the dynamic processes of synthesis, degradation, and transport of molecules within a biological system.[1][2] This method involves introducing a labeled molecule (the "pulse") for a specific period, followed by its replacement with an unlabeled counterpart (the "chase"). By tracking the fate of the labeled molecule over time, researchers can gain invaluable insights into metabolic pathways and protein turnover.[3] The use of stable, non-radioactive isotopes, such as Carbon-13 (¹³C), Deuterium (²H or D), and Nitrogen-15 (¹⁵N), coupled with mass spectrometry, has revolutionized this field, offering a safe and highly sensitive means of quantification.[][5][6]

This guide provides a comprehensive overview of the experimental design for pulse-chase analysis using the heavily labeled amino acid, L-CYSTINE (13C6; D6; 15N2). This specific isotopologue offers a significant mass shift, facilitating unambiguous detection and quantification by mass spectrometry.[7][8][] We will delve into the critical considerations for designing robust experiments, provide detailed protocols for key workflows, and discuss the principles of data analysis and interpretation.

L-cystine, a disulfide-linked dimer of cysteine, plays a central role in protein structure, antioxidant defense as a precursor to glutathione, and various other metabolic processes.[10][11][12] Understanding its metabolic flux is crucial for research in areas such as cancer metabolism, neurodegenerative diseases, and drug development.[13]

I. The Scientific Foundation: Why L-CYSTINE (13C6; D6; 15N2)?

The choice of L-CYSTINE (13C6; D6; 15N2) as a tracer is deliberate and scientifically grounded. The incorporation of six ¹³C atoms, six deuterium atoms, and two ¹⁵N atoms results in a substantial mass increase compared to the natural isotopologue. This large mass difference minimizes the overlap of isotopic peaks in the mass spectrum, leading to more accurate and reliable quantification of the labeled and unlabeled species.

The Metabolic Journey of Cystine

Once inside the cell, L-cystine is reduced to two molecules of L-cysteine.[11] Cysteine then serves as a building block for protein synthesis and a precursor for several key metabolic pathways, including:

  • Glutathione (GSH) Synthesis: Cysteine is a rate-limiting precursor for the synthesis of glutathione, the cell's primary antioxidant.[10]

  • Taurine Synthesis: Cysteine can be metabolized to taurine, which is involved in various physiological processes.[10]

  • Hydrogen Sulfide (H₂S) Production: Cysteine can be a source for the production of the signaling molecule hydrogen sulfide.[11]

  • Pyruvate and Sulfate Production: Cysteine can be catabolized to pyruvate, which can enter central carbon metabolism, and sulfate.

By tracing the heavy atoms from L-CYSTINE (13C6; D6; 15N2), we can quantitatively follow its incorporation into newly synthesized proteins and its flux through these diverse metabolic pathways.

Visualizing the Core Concept

PulseChaseConcept cluster_0 Pulse Phase cluster_1 Chase Phase Pulse Introduce L-CYSTINE (13C6; D6; 15N2) (Heavy Labeled) CellularPool Intracellular Pool of Labeled Cysteine Pulse->CellularPool Uptake Incorporation Synthesis of Labeled Proteins & Metabolites CellularPool->Incorporation Turnover Degradation of Labeled Proteins & Metabolites Incorporation->Turnover Degradation/Metabolism MassSpectrometry Mass Spectrometry Analysis (Quantify Heavy/Light Ratio) Incorporation->MassSpectrometry Chase Introduce Unlabeled L-Cystine (Light) UnlabeledPool Intracellular Pool of Unlabeled Cysteine Chase->UnlabeledPool Uptake Turnover->MassSpectrometry

Caption: Conceptual workflow of a pulse-chase experiment.

II. Experimental Design: The Blueprint for Success

A well-designed pulse-chase experiment is critical for obtaining meaningful and reproducible data. The following sections outline the key considerations.

A. Determining Optimal Pulse and Chase Durations

The timing of the pulse and chase phases is paramount and depends on the biological question and the turnover rate of the molecule of interest.[6]

  • Pulse Duration: The pulse should be long enough to allow for significant incorporation of the labeled L-cystine into the target proteins or metabolic pools. For rapidly turning over proteins or metabolites, a short pulse of minutes to a few hours may be sufficient. For more stable proteins, a longer pulse of several hours to a full cell cycle may be necessary.[14] Preliminary time-course experiments are highly recommended to determine the optimal pulse duration.

  • Chase Duration: The chase period should be long enough to observe a significant decrease in the labeled population. This can range from minutes to days, depending on the degradation rate of the target molecules.[15] Collecting samples at multiple time points during the chase is crucial for accurately determining turnover rates.

B. Cell Culture and Labeling Conditions
  • Choice of Medium: It is essential to use a custom-formulated medium that lacks endogenous L-cystine to ensure that the cells exclusively utilize the provided labeled or unlabeled L-cystine. Several commercial suppliers offer such media.

  • Dialyzed Serum: If serum is required for cell culture, dialyzed fetal bovine serum (FBS) should be used to remove endogenous amino acids, including L-cystine.

  • Cell Density: Cells should be in the logarithmic growth phase to ensure active metabolism and protein synthesis. Plating cells at an appropriate density to avoid confluence during the experiment is critical.

C. Control Groups: The Foundation of Valid Comparisons

Proper control groups are essential for interpreting the results of a pulse-chase experiment.

Control GroupPurpose
Time Zero (T=0) Pulse: Represents the initial incorporation of the label at the beginning of the chase.
Unlabeled Control: Cells grown in parallel with unlabeled L-cystine to assess baseline metabolic states.
No-Chase Control: Cells harvested immediately after the pulse to determine the maximum label incorporation.
D. Experimental Workflow Visualization

ExperimentalWorkflow Start Seed Cells Equilibrate Equilibrate in Cystine-Free Medium Start->Equilibrate Pulse Pulse: Add L-CYSTINE (13C6; D6; 15N2) Equilibrate->Pulse Wash1 Wash with PBS Pulse->Wash1 Chase Chase: Add Unlabeled L-Cystine Wash1->Chase Harvest Harvest Cells at Different Time Points Chase->Harvest SamplePrep Sample Preparation (Protein Extraction/Metabolite Extraction) Harvest->SamplePrep MS_Analysis LC-MS/MS Analysis SamplePrep->MS_Analysis DataAnalysis Data Analysis and Turnover Rate Calculation MS_Analysis->DataAnalysis

Caption: Step-by-step experimental workflow for pulse-chase analysis.

III. Detailed Protocols

A. Protocol 1: Cell Culture and Pulse-Chase Labeling

This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.

Materials:

  • Cells of interest

  • Complete growth medium

  • Cystine-free cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-CYSTINE (13C6; D6; 15N2)

  • Unlabeled L-Cystine

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells at a density that will allow them to be in the mid-logarithmic growth phase at the start of the experiment.

  • Equilibration: Once cells have adhered (for adherent cells), replace the complete growth medium with pre-warmed cystine-free medium supplemented with dFBS. Incubate for 1-2 hours to deplete the intracellular pool of unlabeled cystine.

  • Pulse: Remove the equilibration medium and add the "pulse" medium containing L-CYSTINE (13C6; D6; 15N2) at a pre-determined concentration. Incubate for the desired pulse duration.

  • Chase:

    • For the T=0 time point, immediately proceed to cell harvesting (Step 5).

    • For other time points, remove the pulse medium, wash the cells twice with warm PBS, and add the "chase" medium containing a high concentration of unlabeled L-cystine. The high concentration of unlabeled cystine ensures that the incorporation of any remaining labeled cystine is negligible.

  • Cell Harvesting: At each chase time point, wash the cells with ice-cold PBS and harvest them using a cell scraper or by trypsinization. Centrifuge the cell suspension and store the cell pellet at -80°C until further processing.

B. Protocol 2: Sample Preparation for Mass Spectrometry

The choice of sample preparation method depends on whether you are analyzing protein turnover or metabolic flux.

For Protein Turnover Analysis:

  • Cell Lysis: Lyse the cell pellets in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Protein Digestion: Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin.

  • Peptide Cleanup: Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.

  • LC-MS/MS Analysis: Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

For Metabolite Analysis:

  • Metabolite Extraction: Resuspend the cell pellets in a cold extraction solvent (e.g., 80% methanol).

  • Centrifugation: Centrifuge the samples to pellet the cell debris.

  • Supernatant Collection: Collect the supernatant containing the metabolites.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: Analyze the reconstituted metabolites by liquid chromatography-mass spectrometry (LC-MS).

IV. Data Analysis and Interpretation

The primary goal of data analysis is to determine the ratio of the heavy (labeled) to light (unlabeled) forms of the target molecules over time.

A. Mass Spectrometry Data Processing

Specialized software is used to process the raw mass spectrometry data. The key steps include:

  • Peak Identification: Identifying the mass-to-charge (m/z) values corresponding to the labeled and unlabeled peptides or metabolites.

  • Peak Integration: Calculating the area under the curve for the isotopic peaks of both the heavy and light forms.

  • Ratio Calculation: Determining the heavy/light ratio for each identified molecule at each time point.

B. Calculating Turnover Rates

The rate of protein or metabolite turnover can be calculated by fitting the decay of the heavy/light ratio over the chase period to an exponential decay model. The half-life (t₁/₂) of the molecule can then be determined from the decay constant.

Fraction of Labeled Species Remaining = e-kt

Where:

  • k is the degradation rate constant

  • t is the chase time

t₁/₂ = ln(2) / k

C. Data Presentation

The results of a pulse-chase experiment are typically presented as a semi-logarithmic plot of the percentage of labeled molecules remaining versus the chase time.

Chase Time (hours)% Labeled Protein A Remaining% Labeled Metabolite X Remaining
0100100
28550
47225
8526
1238<1

V. Conclusion and Future Perspectives

Pulse-chase analysis using L-CYSTINE (13C6; D6; 15N2) is a robust and versatile technique for dissecting the complexities of cellular metabolism and protein dynamics.[1][2] The insights gained from such studies can significantly advance our understanding of disease mechanisms and aid in the development of novel therapeutic strategies.[13] As mass spectrometry technologies continue to improve in sensitivity and resolution, the scope and power of stable isotope tracing will undoubtedly expand, opening up new frontiers in biological and biomedical research.

VI. References

  • Awata, H., et al. (2016). L-Cysteine Metabolism and Fermentation in Microorganisms. PubMed. Available at: [Link]

  • Wikipedia. (2023). Cysteine metabolism. Wikipedia. Available at: [Link]

  • Bunner, A. E., & Williamson, J. R. (2009). Stable Isotope Pulse-Chase Monitored by Quantitative Mass Spectrometry Applied to E. coli 30S Ribosome Assembly Kinetics. PMC. Available at: [Link]

  • Schwaiger, M., et al. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites. Available at: [Link]

  • Wikipedia. (2023). Stable isotope labeling by amino acids in cell culture. Wikipedia. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of L-Cysteine?. Patsnap Synapse. Available at: [Link]

  • Gopalakrishnan, S., et al. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. Frontiers in Microbiology. Available at: [Link]

  • Wada, M., & Takagi, H. (2006). Metabolic pathways and biotechnological production of L-cysteine. PubMed. Available at: [Link]

  • Yadav, S., et al. (2013). L-Cysteine metabolism and its nutritional implications. Semantic Scholar. Available at: [Link]

  • Bateman, R. J., et al. (2007). Stable isotope labeling tandem mass spectrometry (SILT) to quantify protein production and clearance rates. PMC. Available at: [Link]

  • Yuan, J., et al. (2017). Metabolomics and isotope tracing. PMC. Available at: [Link]

  • Welk, V., et al. (2019). Pulse-chase stable isotope labeling to measure protein turnover in mouse models of AD-like pathology. ResearchGate. Available at: [Link]

  • Bunner, A. E., & Williamson, J. R. (2009). Stable isotope pulse-chase monitored by quantitative mass spectrometry applied to E. coli 30S ribosome assembly kinetics. PubMed. Available at: [Link]

  • Roberts, A. M., et al. (2021). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. Molecular Omics. Available at: [Link]

  • Kappel, B. A., et al. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine. Available at: [Link]

  • van den Berg, A., et al. (2019). Analysis of Protein Folding, Transport, and Degradation in Living Cells by Radioactive Pulse Chase. UU Research Portal. Available at: [Link]

  • Bartman, J. R., & Christofk, H. R. (2017). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Lirias. Available at: [Link]

  • Wiechert, W., & Nöh, K. (2018). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. ResearchGate. Available at: [Link]

  • McCullagh Research Group. (2024). Isotope Tracer Analysis and Metabolic Flux Analysis. McCullagh Research Group. Available at: [Link]

  • Li, Y., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI. Available at: [Link]

  • F1000Research. (2015). In vivo stable isotope labeling of 13C and 15N to trace metabolism and lipidomics in cancer. F1000Research. Available at: [Link]

  • Springer Nature Experiments. (2018). Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments. Available at: [Link]

Sources

Troubleshooting & Optimization

Overcoming low solubility of L-cystine in cell culture media for labeling studies.

[1]

The Solubility Paradox: Why Your Media is Precipitating[1]

The Problem: You are likely attempting to reconstitute isotopically labeled L-Cystine (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

The Science (Thermodynamic Reality): L-Cystine is the oxidized dimer of L-Cysteine.[1] Unlike its monomeric form, L-Cystine is hydrophobic and practically insoluble in water at neutral pH (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

  • Solubility in Water (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ): 
    
    
    (extremely low).
  • Isoelectric Point (pI): ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[2]
    
  • The Trap: Cell culture media is buffered to pH 7.2–7.[1]4. This is the "danger zone" for L-Cystine solubility.[1] To dissolve it, you must push the pH to the extremes (pH ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     or pH 
    
    
    ) to protonate the amino groups or deprotonate the carboxyl groups, forcing the molecule into solution.

Preparation Protocols: The "High-Molarity Shock" Method[1]

Do not attempt to dissolve L-Cystine directly in media or PBS.[1] It will not work. Use the following validated protocol to create a stable stock solution.

Protocol A: The Acidic Stock Method (Recommended)

Best for: Standard DMEM/RPMI formulations where slight acidification is easily buffered.[1]

Materials:

  • L-Cystine (Isotope Labeled)[1]

  • 1.0 M HCl (Cell Culture Grade)

  • Sterile Water[1][3]

  • 0.22

    
     Syringe Filter (PES or PVDF)
    
StepActionTechnical Rationale
1 Calculate mass for a 200x stock (e.g., 12.6 mg/mL for a final 63 mg/L conc).High concentration stocks reduce the volume of acid added to the final media.[1]
2 Add 1.0 M HCl dropwise to the powder.Solubility Limit: L-Cystine is soluble up to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

in 1M HCl.
3 Vortex until completely clear.Visual clarity is mandatory.[1] Any haze indicates undissolved micro-crystals.
4 Do not neutralize the stock.[1]Neutralizing the stock to pH 7 will cause immediate reprecipitation.
5 Sterile filter (0.22 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

).
Removes potential fungal contaminants and undissolved crystal seeds.[1]
6 Store at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(aliquoted).
Prevents evaporation and concentration changes.
Protocol B: The Alkaline Stock Method (Alternative)

Best for: Acid-sensitive media or when minimal chloride addition is required.[1]

Materials:

  • 1.0 M NaOH (Cell Culture Grade)

Procedure: Similar to Protocol A, but use 1.0 M NaOH as the solvent.

  • Warning: L-Cystine is less stable in high base over long periods (risk of racemization or degradation).[1] Use fresh or freeze immediately.

  • Solubility: Slightly lower than in acid; aim for lower stock concentrations (e.g., 10 mg/mL).

Workflow Visualization

The following diagram illustrates the critical decision points to prevent precipitation during media formulation.

CystineWorkflowStartStart: Labeled L-Cystine PowderSolventChoose Solvent SystemStart->SolventAcidPathOption A: 1.0 M HCl(Standard)Solvent->AcidPathPreferredBasePathOption B: 1.0 M NaOH(Alternative)Solvent->BasePathDissolveVortex to Clarity(No Neutralization)AcidPath->DissolveBasePath->DissolveFilterSterile Filter (0.22 µm)Dissolve->FilterMediaAddAdd to Pre-warmed Media(Slow Drip with Stirring)Filter->MediaAddPrecipCheckCheck for PrecipitateMediaAdd->PrecipCheckSuccessSuccess: Clear MediaReady for LabelingPrecipCheck->SuccessClearFailFailure: Crystals FormPrecipCheck->FailCloudyFail->SolventRestart: Lower Conc.or Slower Addition

Caption: Workflow for solubilizing L-Cystine. Note that the stock solution must remain at extreme pH until the moment of dilution.

Troubleshooting & FAQs

Q1: I added the acidic stock to my media, and it turned yellow. Is this okay?

A: Yes. Standard media contains Phenol Red, a pH indicator.[1]

  • Yellow: Acidic (pH < 6.8).[1]

  • Purple: Basic (pH > 8.0).[1]

  • Red: Physiological (pH 7.2–7.4).[1] Fix: If you added a large volume of HCl-cystine stock, the media pH dropped.[1] Place the media in the incubator (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) for 2-4 hours; the bicarbonate buffer system usually re-equilibrates the pH. If it remains yellow, titrate carefully with sterile NaOH, but watch for precipitation  as you approach pH 7.4.
    
Q2: Can I just use L-Cysteine instead? It dissolves easily.

A: Proceed with extreme caution. While L-Cysteine (monomer) is soluble, it is chemically unstable in media.[1] It rapidly oxidizes to L-Cystine (dimer) in the presence of oxygen and trace metals (copper/iron).[1][4]

  • Risk:[1][4][5] This oxidation generates Reactive Oxygen Species (ROS), which can induce oxidative stress or apoptosis in sensitive cell lines.

  • Labeling Impact:[1][6][7] If you use labeled L-Cysteine, the cells may take it up, but the transport mechanisms (System ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     for cystine vs. ASC/A systems for cysteine) differ. Ensure your experimental design accounts for the specific transporter biology of your cell line.[1]
    
Q3: I see needle-like crystals 24 hours after making the media. What happened?

A: This is "Delayed Precipitation."[1] You likely exceeded the saturation limit of L-Cystine in the final media.[1]

  • Standard DMEM Cystine Conc: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (
    
    
    ).
  • RPMI 1640 Cystine Conc: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (
    
    
    ).
  • Diagnosis: If you tried to "supercharge" the media (e.g., 2x or 3x concentration) or if the media evaporated in the incubator, the concentration crossed the solubility threshold (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Solution: Do not exceed standard formulation concentrations. If higher concentrations are biologically required, you must switch to a chemically modified dipeptide like L-Alanyl-L-Cystine , which is highly soluble and cleaved intracellularly.[1]

Q4: The stock solution has floaters even after vortexing.

A: Do not use it. L-Cystine crystals can act as "seeds."[1] If you filter this, you lower the actual concentration of the isotope (wasting money).[1]

  • Fix: Add more solvent (HCl or NaOH) to lower the concentration, or gently heat the solution to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . Never boil, as this degrades the amino acid.
    

Data Summary: Solvent Compatibility

Solvent SystemSolubility Limit (approx.)Media CompatibilityStability
Water (pH 7)

ExcellentN/A (Insoluble)
1.0 M HCl

Good (Buffer capacity usually handles it)High
1.0 M NaOH

Moderate (Risk of salt precipitation)Low (Oxidation risk)
DMSO ModeratePoor (Toxicity concerns

)
Moderate

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for Dissolving L-Cystine Hydrochloride in Cell Culture.[1][3] Retrieved from

  • Thermo Fisher Scientific. (n.d.).[1] SILAC Protein Quantitation Kits - Instruction Manual.[1] Retrieved from

  • Carta, R., & Tola, G. (1996).[1] Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations.[1] Journal of Chemical & Engineering Data.[1][8] Retrieved from

  • Sigma-Aldrich. (n.d.).[1] L-Cysteine in Cell Culture Media: Solubility and Stability.[1][3][4][5][9][10] Retrieved from

  • Evonik. (2023).[1][9] Solving the solubility and stability challenges of L-cystine in cell culture media. Retrieved from

Dealing with the chemical instability of L-cystine in experimental buffers.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Cystine Paradox"

Welcome to the technical support center. If you are here, you are likely facing one of two problems: your stock solution is cloudy, or "black pepper" precipitates have appeared in your cell culture media.

L-Cystine (the oxidized dimer of L-Cysteine) presents a unique challenge in experimental design. While it is the preferred stable storage form of the amino acid, it is hydrophobically intractable at physiological pH.[1] Conversely, its monomer, L-Cysteine, is highly soluble but chemically unstable, rapidly oxidizing back into the insoluble dimer.[2]

This guide provides the protocols and mechanistic understanding required to maintain L-Cystine stability in experimental buffers.

Module 1: Troubleshooting Solubility & Preparation
Q: Why won't my L-Cystine dissolve in water or PBS?

A: L-Cystine has an extremely low solubility in water (~0.11 mg/mL at 25°C) and is virtually insoluble at neutral pH (pH 7.0–7.4).[1] This is due to its isoelectric point (pI) of approximately 5.0, where the molecule carries a net neutral charge and aggregates.

The Fix: You must exploit pH extremes to protonate or deprotonate the molecule.[1]

  • Acidic Route (Standard): Dissolve in 1 M HCl.

  • Basic Route (Alternative): Dissolve in 1 M NaOH (use for L-Cystine Disodium Salt).[1]

Protocol: Preparation of High-Concentration L-Cystine Stock (50 mM)

This protocol uses the acidic route to create a stable stock solution.[1]

  • Calculate: Determine the mass required for 50 mM (MW: 240.3 g/mol ).

  • Acidify: Add 1 M HCl to the powder. Do not add water yet.[1]

    • Rule of Thumb: Use approximately 10 mL of 1 M HCl per gram of L-Cystine.[1]

  • Solubilize: Vortex or stir until the solution is perfectly clear.

  • Dilute: Only after the solid is dissolved, dilute to the final volume with distilled water.

    • Warning: Do not dilute with PBS or buffered saline at this stage; the pH shift will cause immediate reprecipitation.[1]

  • Filter: Sterilize using a 0.22 µm PES membrane.[1]

Module 2: Stability in Cell Culture Media
Q: I see dark crystals in my media after 24 hours. What is happening?

A: This is the "Pepper Effect."[1] It occurs when the concentration of L-Cystine exceeds its solubility limit (typically >0.5 mM in neutral media) or when L-Cysteine oxidizes.[3]

The Mechanism:

  • Oxidation: If you added L-Cysteine (monomer) to the media, trace metals (Copper/Iron) catalyzed its oxidation into L-Cystine (dimer).[1][2][3]

  • Precipitation: The newly formed L-Cystine accumulated beyond its solubility limit at pH 7.4 and crystallized.[1]

Visualizing the Instability Cycle

The following diagram illustrates the chemical pathway leading to precipitation in experimental buffers.

CystineCycle cluster_media Extracellular Environment (Buffer/Media) cluster_cell Intracellular Space Cystine_Solid L-Cystine (Precipitate/Crystals) Cystine_Sol L-Cystine (Soluble < 0.5mM) Cystine_Solid->Cystine_Sol Acidification (pH < 2) Cystine_Sol->Cystine_Solid Neutralization (pH > 7) or Over-saturation Cysteine_Int L-Cysteine (Reduced) Cystine_Sol->Cysteine_Int xC- Transporter (Uptake) Cysteine_Ext L-Cysteine (Unstable Monomer) Cysteine_Ext->Cystine_Sol Auto-oxidation (Cu2+/Fe3+ catalyzed) Cysteine_Int->Cysteine_Ext Export/Leakage GSH Glutathione (GSH) Cysteine_Int->GSH Synthesis

Figure 1: The Cystine/Cysteine Redox and Solubility Cycle. Note the critical precipitation loop in the extracellular environment.[1]

Module 3: Advanced Formulation Strategies
Q: How can I increase Cystine concentration without lowering pH?

A: You must switch chemical forms. The standard L-Cystine is not suitable for neutral pH stock solutions >1 mM.[1][3]

Comparative Data: Selecting the Right Form

Chemical FormSolubility (pH 7)StabilityRecommended Use
L-Cystine (Free Base) Very Low (< 1 mM)High (Storage)Standard media supplementation (low conc).[1]
L-Cystine Dihydrochloride Low (requires acid)HighPreparation of acidic stock solutions.[1]
L-Cystine Disodium Salt High (> 100 mM) ModerateBest for neutral pH buffers and high-conc feeds.[1]
S-Sulfocysteine HighHighChemical mimetic (requires validation).[1]
L-Cysteine HCl HighVery Low Avoid for storage; oxidizes to precipitate rapidly.[1]
Protocol: Using L-Cystine Disodium Salt

This is the "Gold Standard" for researchers requiring high concentrations at neutral pH.[1]

  • Weigh: L-Cystine Disodium Salt (MW: ~284 g/mol ).

  • Dissolve: Add distilled water. The pH will naturally be alkaline (~pH 9–10).[1]

  • Adjust: Slowly lower pH to 7.4 using HEPES or HCl.

    • Caution: If you overshoot below pH 7.0, it may precipitate.[1]

  • Filter: 0.22 µm PES filter.

Module 4: Analytical Verification
Q: How do I verify if my Cystine has degraded or precipitated?

A: Visual inspection is insufficient for micro-precipitates.[1]

  • Turbidimetry (Quick Check): Measure Absorbance at 600 nm (OD600). A reading >0.05 indicates micro-precipitation.[1]

  • Ellman’s Reagent (DTNB) Assay:

    • L-Cystine does not react with DTNB (no free thiol).[1]

    • L-Cysteine does react.[1][4]

    • Troubleshooting: If your "Cystine" stock reacts with DTNB, it has reduced to Cysteine (rare in storage, common in presence of DTT/Beta-mercaptoethanol).

Summary Workflow: Making the Right Choice

DecisionTree Start Start: Select Cystine Source Target Target Concentration? Start->Target Low Low (< 0.5 mM) Target->Low Basal Media High High (> 1 mM) Target->High Feeds/Stock Standard Use Standard L-Cystine (Dissolve in 1M HCl) Low->Standard Advanced Can you use Acidic Stock? High->Advanced YesAcid Use L-Cystine 2HCl (Keep stock acidic) Advanced->YesAcid Yes NoAcid Use L-Cystine Disodium Salt (Soluble at neutral pH) Advanced->NoAcid No (Must be pH 7)

Figure 2: Decision Matrix for selecting the correct L-Cystine derivative based on concentration requirements.

References
  • BenchChem. (2025).[1][2][5] Application Notes and Protocols for Dissolving L-Cystine Hydrochloride in Cell Culture. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] L-Cysteine in Cell Culture: Media Stability and Chemistry. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 67678, L-Cystine. Retrieved from

  • Evonik Health Care. (2023).[1] Solving the solubility and stability challenges of L-cystine in cell culture media. Retrieved from

  • Carta, R., & Tola, G. (1996).[1][6] Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs. Journal of Chemical & Engineering Data. Retrieved from

Sources

Validation & Comparative

Validation of L-CYSTINE (13C6; D6; 15N2) as a Superior Tracer for Elucidating Complex Metabolic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Experimental Design and Comparative Analysis

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation and application of L-CYSTINE (13C6; D6; 15N2) for tracing metabolic pathways. We will explore the unique advantages of this heavily labeled tracer, compare its performance against common alternatives, and provide detailed, field-proven protocols for its use in metabolic studies.

Introduction: The Central Role of Cysteine and the Power of Isotope Tracing

L-cysteine, a semi-essential sulfur-containing amino acid, is a critical node in cellular metabolism. In the extracellular space, it predominantly exists as its oxidized dimer, L-cystine. Once transported into the cell, L-cystine is reduced to two molecules of L-cysteine, which then serve as vital precursors for the synthesis of proteins and several crucial metabolites, including the master antioxidant glutathione (GSH), taurine, and hydrogen sulfide (H2S).[1] Dysregulation of cysteine metabolism is implicated in a range of pathologies, from cancer to neurodegenerative diseases, making it a key area of investigation.[2]

Stable isotope tracing is a powerful technique that allows researchers to follow the journey of a metabolic substrate through complex biochemical reaction networks.[3] By introducing a labeled precursor (a "tracer") into a biological system, we can use mass spectrometry to track the incorporation of the isotope label into downstream metabolites. This provides unparalleled insights into the activity and regulation of metabolic pathways under various conditions.[3]

The Tracer of Choice: Unpacking the Advantages of L-CYSTINE (13C6; D6; 15N2)

The selection of an appropriate isotopic tracer is paramount for the success of any metabolic flux study.[4] While various labeled forms of cystine are available, the fully labeled L-CYSTINE (13C6; D6; 15N2) offers distinct and significant advantages for achieving unambiguous and comprehensive pathway analysis.

  • Maximal Mass Shift: With all six carbon atoms labeled as ¹³C, all six hydrogens on the carbon backbone as deuterium (²H or D), and both nitrogen atoms as ¹⁵N, this tracer provides a substantial mass increase of +14 Da per molecule of cystine (+7 Da per resulting cysteine molecule). This large mass shift minimizes the risk of spectral overlap with naturally occurring isotopologues of other metabolites, a common challenge in complex biological matrices.

  • Complete Fragment Tracking in MS/MS: The comprehensive labeling ensures that any fragment of the cystine or downstream cysteine-derived molecule generated during tandem mass spectrometry (MS/MS) analysis will contain at least one heavy isotope. This is invaluable for confirming the identity of labeled metabolites and for distinguishing true metabolic products from potential artifacts.

  • Unambiguous Pathway Elucidation: Because the entire carbon and nitrogen backbone is labeled, this tracer allows for the precise tracking of all atoms as cystine is metabolized. This is particularly crucial for dissecting complex pathways where atoms may be rearranged or transferred, such as in the transsulfuration pathway or the biosynthesis of glutathione.[5][6]

Comparative Analysis: L-CYSTINE (13C6; D6; 15N2) vs. Alternative Tracers

The choice of tracer should be tailored to the specific research question. Here, we compare the heavily labeled L-CYSTINE with other commonly used isotopologues.

TracerKey Features & AdvantagesLimitations & Considerations
L-CYSTINE (13C6; D6; 15N2) - Maximal Mass Shift (+14 Da): Reduces spectral overlap. - Complete Backbone Labeling: Enables unambiguous tracking of all C and N atoms. - Ideal for Complex Systems: Minimizes analytical interference.- Higher Cost: May be a consideration for large-scale screening experiments.
[U-¹³C₆]-L-Cystine - Significant Mass Shift (+6 Da): Generally sufficient for most applications.[7][8] - Tracks the Carbon Backbone: Useful for following carbon transitions in pathways like the TCA cycle.- No Nitrogen Tracking: Cannot be used to study nitrogen fate in reactions like transamination.
[¹⁵N₂]-L-Cystine - Specific Nitrogen Tracking: Excellent for studying amino acid metabolism and nitrogen balance.[2][9] - Lower Cost: More economical for studies focused solely on nitrogen metabolism.- Minimal Mass Shift (+2 Da): Higher potential for spectral overlap with natural M+2 isotopologues. - No Carbon Tracking: Cannot follow the carbon skeleton.
[³⁴S₂]-L-Cystine - Direct Sulfur Tracking: Uniquely suited for studying the fate of the sulfur atom in pathways producing H₂S or taurine.- Specialized Application: Not as broadly applicable for general metabolic pathway analysis. - Availability: May be less commonly available than C and N labeled versions.

Experimental Validation Workflow

A robust experimental design is critical for obtaining reliable and interpretable data. The following section outlines a comprehensive workflow for validating and utilizing L-CYSTINE (13C6; D6; 15N2) in cell culture-based experiments.

Visualizing the Experimental Workflow

The overall process, from cell culture to data analysis, is a multi-step procedure requiring careful execution at each stage.

G cluster_prep Phase 1: Preparation cluster_labeling Phase 2: Isotope Labeling cluster_extraction Phase 3: Sample Processing cluster_analysis Phase 4: Analysis prep_media Prepare Labeling Media ('Light' vs. 'Heavy') seed_cells Seed Cells & Allow Adherence prep_media->seed_cells switch_media Switch to Labeling Media seed_cells->switch_media incubate Incubate for Desired Time (Time-course or Steady-state) switch_media->incubate wash Wash Cells with Cold Saline incubate->wash quench Quench Metabolism (e.g., Liquid N2 or Cold Methanol) wash->quench extract Extract Metabolites (e.g., 80% Methanol) quench->extract lcms LC-MS/MS Analysis extract->lcms data_proc Data Processing & Analysis lcms->data_proc interpretation Biological Interpretation data_proc->interpretation

Caption: A flowchart illustrating the key steps in a stable isotope tracing experiment.

Detailed Step-by-Step Protocols

Protocol 1: Cell Culture and Isotope Labeling

  • Rationale: The goal is to replace the natural ("light") cystine in the cell's environment with the "heavy" L-CYSTINE (13C6; D6; 15N2) to track its incorporation into downstream metabolites. Using dialyzed serum is crucial to minimize the concentration of unlabeled amino acids.

  • Media Preparation: Prepare custom culture medium lacking L-cystine. Create two versions:

    • "Light" Medium: Supplement the deficient medium with a standard concentration of unlabeled L-cystine.

    • "Heavy" Medium: Supplement the deficient medium with L-CYSTINE (13C6; D6; 15N2) at the same molar concentration as the light medium.[9] Both media should also be supplemented with 10% dialyzed Fetal Bovine Serum (dFBS) and standard antibiotics.

  • Cell Seeding: Plate cells at a desired density in standard complete medium and allow them to adhere and grow for 24 hours. A minimum of 1 million cells per replicate is recommended.[10]

  • Labeling Initiation: Aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with either the "Light" (for control wells) or "Heavy" labeling medium.

  • Incubation: Culture the cells for the desired period. For steady-state analysis, this typically requires several cell doublings.[9] For kinetic flux analysis, a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is more appropriate.

Protocol 2: Metabolite Extraction

  • Rationale: This step is designed to rapidly halt all enzymatic activity (quenching) and efficiently extract the small molecule metabolites while leaving larger molecules like proteins and DNA behind. Using an ice-cold 80% methanol solution is a widely accepted and effective method.[2][11]

  • Washing: Place the culture plate on ice. Quickly aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled cystine.[11] It is critical to perform this step quickly to prevent metabolite leakage.

  • Quenching & Extraction: After the final wash, add a sufficient volume of ice-cold 80% methanol (-80°C if possible) to cover the cell monolayer.[2]

  • Cell Lysis: Place the plate on a rocker or shaker at 4°C for 10-15 minutes to ensure complete cell lysis and metabolite extraction.

  • Harvesting: Scrape the cells and transfer the resulting cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.

  • Pelleting Debris: Centrifuge the tubes at maximum speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.[11]

  • Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled tube. This extract is now ready for LC-MS/MS analysis or can be stored at -80°C.

Protocol 3: LC-MS/MS Analysis and Data Interpretation

  • Rationale: Liquid chromatography (LC) separates the complex mixture of metabolites, and tandem mass spectrometry (MS/MS) detects and quantifies them based on their mass-to-charge ratio. High-resolution mass spectrometry is essential for accurately resolving the mass difference between labeled and unlabeled isotopologues.[12]

  • Chromatography: Separate the metabolites using a suitable LC method. For polar metabolites like amino acids and their derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice.[11]

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) operating in a mode that cycles between a full scan (to detect all ions) and a data-dependent MS/MS scan (to fragment specific ions for identification).

  • Data Analysis:

    • Identify Peaks: Use software to identify the chromatographic peaks corresponding to unlabeled (M+0) and labeled (M+14 for cystine, M+7 for cysteine, etc.) versions of your target metabolites.

    • Calculate Fractional Enrichment: For each metabolite, calculate the percentage of the total pool that is labeled. This is often expressed as: (Labeled Peak Area) / (Labeled Peak Area + Unlabeled Peak Area) * 100.

    • Pathway Mapping: Trace the appearance of the heavy label through the known metabolic pathways to determine the relative flux.

Visualizing the Metabolic Fate of L-Cystine

The primary metabolic fates of intracellular cysteine are incorporation into glutathione and conversion to taurine. The use of L-CYSTINE (13C6; D6; 15N2) allows for the clear tracking of these transformations.

G Cystine Extracellular L-Cystine (¹³C₆, D₆, ¹⁵N₂) Cysteine Intracellular L-Cysteine (¹³C₃, D₃, ¹⁵N₁) Cystine->Cysteine Reduction CDO Cysteine Dioxygenase Cysteine->CDO Oxidation GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL GSH Glutathione (GSH) (Contains ¹³C₃, D₃, ¹⁵N₁ Cys) Taurine Taurine (Contains ¹³C₂, D₂, ¹⁵N₁) CDO->Taurine via CSA pathway GCL->GSH Rate-limiting step

Caption: Key metabolic pathways of L-Cystine traced with heavy isotopes.

Upon cellular uptake and reduction, the labeled cysteine (¹³C₃, D₃, ¹⁵N₁) can be incorporated into the tripeptide glutathione by the enzyme glutamate-cysteine ligase (GCL), the rate-limiting step in GSH synthesis.[6] Alternatively, it can be oxidized by cysteine dioxygenase (CDO) to enter the pathway leading to taurine synthesis.[13] By measuring the fractional enrichment in both GSH and taurine over time, researchers can quantify the relative flux through these critical antioxidant and metabolic pathways.

Conclusion

The validation and use of L-CYSTINE (13C6; D6; 15N2) as a metabolic tracer offers a powerful and precise method for interrogating the complexities of cysteine metabolism. Its maximal mass shift and complete backbone labeling provide unparalleled clarity in tracing the fate of cystine through interconnected pathways. By combining this superior tracer with robust experimental protocols and high-resolution mass spectrometry, researchers can gain deep insights into cellular redox homeostasis, nutrient utilization, and the metabolic rewiring that occurs in disease states, ultimately accelerating progress in both basic science and drug development.

References

  • Meister, A., & Anderson, M. E. (1983). Glutathione. Annual Review of Biochemistry, 52, 711-760. [Link]

  • Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. [Link]

  • Stipanuk, M. H. (2004). Role of the transsulfuration pathway and cysteine in the regulation of protein synthesis. Nutrition Reviews, 62(6), 244-248. [Link]

  • Combs, J. A., & DeNicola, G. M. (2019). The right place at the right time: Regulation of the antioxidant response by the cystine/glutamate antiporter xCT. FEBS Letters, 593(5), 525-537. [Link]

  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174. [Link]

  • Dettmer, K., Nürnberger, N., Kaspar, H., Gruber, M. A., Almstetter, M. F., & Oefner, P. J. (2011). Metabolite extraction from adherent cultured cells for metabolomics studies: the effects of harvesting and extraction methods. Analytical and Bioanalytical Chemistry, 399(1), 1127-1139. [Link]

  • Munger, J., Bennett, B. D., Parikh, A., Feng, X. J., McArdle, J., Rabitz, H. A., ... & Rabinowitz, J. D. (2008). Systems-level metabolic flux profiling of the budding yeast's response to glucose limitation. Molecular Systems Biology, 4(1), 226. [Link]

  • Hellerstein, M. K. (1999). Relationship between precursor enrichment and product incorporation in stable isotope studies. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E948-E959. [Link]

  • Sellick, C. A., Hansen, R., & Stephens, G. M. (2011). A simple and robust method for the quenching and extraction of intracellular metabolites from bacteria. Journal of Microbiological Methods, 85(1), 1-7. [Link]

Sources

Quantitative Guide: Comparative Analysis of L-Cystine Uptake and Metabolism in Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Double-Edged Sword of Antioxidant Defense

L-cystine uptake via System ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 (SLC7A11/SLC3A2 heterodimer) is the rate-limiting step for glutathione (GSH) synthesis and the central regulator of ferroptosis sensitivity. However, quantifying this process requires navigating a complex biological landscape: extracellular cystine is stable, but intracellular cystine is rapidly reduced to cysteine, consuming NADPH.

This guide moves beyond basic assays to provide a rigorous, quantitative framework for comparing L-cystine flux across different cell lineages. We address the critical discrepancy where glutamate release assays often underestimate cystine uptake rates by 10-14 fold in high-expressing glioma lines , rendering them insufficient for precise metabolic modeling.

Part 1: Mechanistic Foundation & Pathway Visualization

Understanding the stoichiometry is a prerequisite for accurate data interpretation. System


 functions as an obligate exchanger (1:1 ratio) of extracellular L-cystine for intracellular L-glutamate.[1][2][3][4]
The Cystine/Cysteine Cycle

Once internalized, L-cystine is immediately reduced to L-cysteine.[3] This reduction is critical; accumulation of unreduced cystine leads to disulfidptosis (disulfide stress-induced cell death), particularly in glucose-starved conditions where NADPH is limiting.

CystineMetabolism cluster_ext Extracellular Space cluster_int Cytosol Ext_Cystine Extracellular L-Cystine (Oxidized) SystemXC System xc- (SLC7A11/SLC3A2) Ext_Cystine->SystemXC Import Int_Cystine Intracellular L-Cystine SystemXC->Int_Cystine Glu_Out Extracellular Glutamate SystemXC->Glu_Out Exchange (1:1) Int_Cysteine Intracellular L-Cysteine (Reduced) Int_Cystine->Int_Cysteine Rapid Reduction (GSH/TRX Systems) GSH Glutathione (GSH) Int_Cysteine->GSH GCL/GSS Enzymes NADPH NADPH NADPH->Int_Cystine NADP NADP+ NADPH->NADP Cofactor Consumption

Figure 1: The System


 mechanism showing the obligate exchange of Glutamate for Cystine and the subsequent NADPH-dependent reduction essential for GSH synthesis.

Part 2: Comparative Analysis of Cell Models

Selection of the appropriate cell model is dictated by the SLC7A11 expression profile. High expressors are typically "cystine-addicted" and sensitive to ferroptosis inducers (e.g., Erastin), while low expressors rely on alternative cysteine sources (trans-sulfuration pathway).

Table 1: Phenotypic Profiles of Reference Cell Lines
Cell LineTissue OriginSLC7A11 StatusUptake Kinetics (

)
Ferroptosis SensitivityRecommended Control
A549 NSCLC (Lung)High (NRF2 driven)High (>2 nmol/mg/min)Moderate (High GSH buffer)Erastin (1-5

M)
U251 / U87 GlioblastomaVery High Very HighHighSulfasalazine (250

M)
MDA-MB-231 Breast (TNBC)High HighHighCystine Starvation
HCC12 BreastLow LowLowN/A
MEF (WT) FibroblastModerate ModerateModerateErastin
Table 2: Methodological Comparison
MethodSensitivitySpecificityThroughputSenior Scientist Verdict

C-Cystine Uptake
★★★★★★★★★★LowGold Standard. The only way to measure absolute flux rates accurately.
Glutamate Release ★★★★★★HighFlawed Proxy. Can underestimate uptake by 10x in glioma cells. Use only for primary screening.
Fluorescence (FOdA) ★★★★★★★★MediumModern Alternative. Good for kinetics if radioactive facilities are unavailable. Uses Selenocystine analog.[3][5][6]
LC-MS/MS ★★★★★★★★★★LowMetabolism Focused. Best for measuring the fate of cystine (Cys/GSH ratio).

Part 3: Experimental Protocols

Protocol A: C-L-Cystine Uptake Assay (The Gold Standard)

Rationale: This assay measures the direct transport of radiolabeled cystine. We utilize a Sodium-Free buffer to eliminate potential interference from Na-dependent transporters (though System


 is Na-independent, this ensures signal purity).
Reagents:
  • Transport Buffer (Na-Free): Choline chloride (137 mM), KCl (5.4 mM), CaCl2 (1.8 mM), MgSO4 (0.8 mM), HEPES (10 mM), Glucose (5 mM). pH 7.4.[4]

  • Radiotracer: L-[

    
    C]-Cystine (PerkinElmer or similar), specific activity ~250 mCi/mmol.
    
  • Inhibitor: Erastin (2-10

    
    M) or Sulfasalazine (200-500 
    
    
    
    M) to define non-specific uptake.
  • Stop Solution: Ice-cold Transport Buffer containing 5 mM unlabeled L-Cystine (to displace low-affinity binding).

Workflow Diagram:

UptakeProtocol Step1 1. Seed Cells (6-well or 12-well plates) Reach 80-90% Confluency Step2 2. Wash x2 Warm Na-Free Transport Buffer Step1->Step2 Step3 3. Equilibration 10 min @ 37°C in Buffer Step2->Step3 Step4 4. Add Tracer Mix (0.5 µCi/mL 14C-Cystine + Unlabeled Cystine) +/- Inhibitor (Erastin) Step3->Step4 Step5 5. Incubation Strictly 2-5 mins (Initial Rate) Step4->Step5 Step6 6. Rapid Stop Wash x3 with ICE-COLD Stop Buffer Step5->Step6 Step7 7. Lysis & Counting 0.1M NaOH -> LSC Counter Step6->Step7

Figure 2: Step-by-step workflow for the radioactive cystine uptake assay. The rapid stop step is critical for kinetic accuracy.

Step-by-Step Procedure:
  • Preparation: Seed cells (e.g., A549) to 90% confluency. Prepare Transport Buffer and warm to 37°C.

  • Washing: Aspirate growth media. Wash cells twice with warm Na-free buffer to remove extracellular amino acids (which compete for transport).

  • Transport Initiation: Add 500

    
    L of Transport Buffer containing 10-50 
    
    
    
    M total L-cystine (spiked with 0.5
    
    
    Ci/mL
    
    
    C-Cystine).
    • Control Well: Add Erastin (5

      
      M) 10 minutes prior to and during uptake to determine System 
      
      
      
      -specific signal.
  • Incubation: Incubate for 2 to 5 minutes at 37°C.

    • Expert Note: Do not exceed 10 minutes. Uptake is linear only for a short window. Longer times measure metabolism/incorporation, not transport rate.

  • Termination: Aspirate buffer and immediately wash 3x with Ice-Cold Stop Buffer.

  • Lysis: Solubilize cells in 200

    
    L 0.1 M NaOH.
    
  • Quantification: Transfer lysate to scintillation vials. Add scintillation fluid and count (CPM). Normalize to protein concentration (BCA assay).

Protocol B: Intracellular Metabolism (LC-MS/MS)

Rationale: Measuring uptake is insufficient if you need to understand redox capacity. This protocol quantifies the conversion of Cystine to Cysteine and GSH.[3]

Critical Constraint: Cysteine oxidizes to Cystine spontaneously during cell lysis. You MUST use N-ethylmaleimide (NEM) to alkylate free thiols immediately upon lysis.

  • Lysis: Wash cells with cold PBS.[7] Add Extraction Buffer (80% Methanol/20% Water containing 50 mM NEM and internal standards).

  • Derivatization: The NEM reaction stabilizes reduced cysteine and GSH.

  • Analysis: Centrifuge to remove protein. Analyze supernatant via LC-MS/MS (SRM mode).

  • Calculation: The ratio of GSH/GSSG and Cysteine/Cystine provides the true "Metabolic Flux" downstream of SLC7A11.

Part 4: Data Interpretation & Troubleshooting

Calculating Specific Uptake


Common Pitfalls
  • The "Cystine Crash": L-cystine has very low solubility (~0.5 mM max at neutral pH). Do not attempt to make stock solutions >1 mM in neutral buffer. Use acidic conditions (0.1 M HCl) for stock preparation, then dilute.

  • Glutamate Interference: High extracellular glutamate inhibits cystine uptake. Ensure your wash steps are thorough to remove culture media (which contains high Glu).

  • Normalization Errors: Always normalize to protein content (mg) rather than cell number, as cell size varies significantly between A549 and U251 lines.

Authoritative References
  • Dixon, S. J., et al. (2012). Ferroptosis: an iron-dependent form of nonapoptotic cell death. Cell. Link

    • Significance: Defines the link between System

      
       inhibition (by Erastin) and ferroptosis.
      
  • Sato, H., et al. (2018). Amino acid transporter SLC7A11/xCT at the crossroads of regulating redox homeostasis and nutrient dependency of cancer. Cancer Communications.[3] Link

    • Significance: Comprehensive review of SLC7A11 structure, function, and regulation.[8]

  • Lanjwani, A. et al. (2022). High-throughput screening assay for System

    
     highlights faster cystine uptake than glutamate release in glioma cells. PLOS ONE. Link
    
    • Significance: Provides the critical data demonstrating why Glutamate Release is an imperfect proxy for Cystine Uptake.

  • Shimomura, T., et al. (2021). Simple Fluorescence Assay for Cystine Uptake via the xCT in Cells Using Selenocystine and a Fluorescent Probe.[5] ACS Sensors.[5] Link

    • Significance: Validates the non-radioactive fluorescence method using Selenocystine.

Sources

Comparative analysis of metabolic reprogramming using L-CYSTINE (13C6; D6; 15N2).

Comparative Analysis: Metabolic Reprogramming Using L-CYSTINE ( ; ; )

Executive Summary: The "Triangulated" Tracer

In the study of cancer metabolism—specifically ferroptosis and redox homeostasis—the distinction between uptake and de novo synthesis is the boundary between valid data and experimental noise.

Standard metabolic flux analysis (MFA) often relies on single-isotope tracers (e.g.,

xCT-GSH axis

This guide analyzes L-CYSTINE (


; 

;

)
+14 Da

Part 1: The Isotopic Landscape

To understand why the triple-labeled variant is superior for high-fidelity MFA, we must compare it against the standard alternatives used in redox research.

Table 1: Comparative Specifications of Cystine Tracers
FeatureL-CYSTINE (

;

;

)

-Cystine (Standard)
L-Cysteine (

;

)
Mass Shift (Precursor) +14 Da (Distinct M+14)+6 Da (M+6)+4 Da (M+4)
Intracellular Product L-Cysteine (+7 Da) L-Cysteine (+3 Da)L-Cysteine (+4 Da)
Primary Utility Multi-dimensional Flux: Tracks C-backbone, N-fate, and H-retention simultaneously.Carbon Flux: Tracks basic uptake and incorporation into proteins/GSH.Direct Incorporation: Bypasses xCT transporter (often artifactual in media).
Signal Clarity High: +7 Da shift (for monomer) moves analyte into a "silent" spectral region, avoiding natural abundance overlap.Moderate: +3 Da shift can overlap with naturally occurring

or

envelopes in complex matrices.
Low: Rapid extracellular oxidation makes it hard to distinguish from Cystine uptake.
Mechanistic Insight Redox & Transamination: Deuterium loss indicates enzymatic exchange; Nitrogen tracking maps glutamate exchange.Limited: Cannot distinguish between direct incorporation and pathways involving nitrogen swapping.Confusing: Unstable in culture media; auto-oxidizes to Cystine, muddying uptake kinetics.
The "Cysteine Paradox"

Why not just use labeled Cysteine? In cell culture media, reduced Cysteine is chemically unstable. It rapidly auto-oxidizes to Cystine (dimer). If you treat cells with labeled Cysteine, you are likely measuring Cystine uptake via the xCT antiporter (SLC7A11) rather than Cysteine uptake via ASC transporters (SLC1A5).

  • The Solution: Use Triple-Labeled Cystine . It mimics the physiological extracellular form, ensuring you are measuring the biology of the xCT antiporter, not a chemical artifact.

Part 2: Mechanistic Applications

The triple-labeled tracer is uniquely suited for three critical "Redox-Metabolic" workflows.

The Ferroptosis/xCT Checkpoint

Ferroptosis is driven by lipid peroxidation when GSH synthesis fails. The rate-limiting step is Cystine import via System

  • Mechanism: Extracellular Cystine (

    
    ) enters the cell in exchange for Glutamate.[1]
    
  • Intracellular Fate: It is immediately reduced to two molecules of Cysteine (

    
    ).
    
  • The Triple-Label Advantage: The reduction of Cystine consumes NADPH.[2] By tracking the Deuterium (

    
    ), you can correlate uptake rates with NADPH consumption stress. If the Deuterium is lost (exchange with solvent), it indicates specific enzymatic handling or pH-driven exchange distinct from standard metabolism.
    
Glutathione (GSH) Synthesis Tracking

GSH is a tripeptide: Glutamate - Cysteine - Glycine .[3][4]

  • Tracing: The Cysteine moiety is the "sulfur donor."

  • Data Readout: You will look for GSH +7 Da .

    • If you see GSH +7, it came directly from the tracer.

    • If you see GSH +3 (only Carbon), the Nitrogen and Deuterium were lost, implying the Cysteine was degraded and its carbon skeleton recycled—a crucial distinction in starvation conditions.

Protein Turnover (SILAC alternative)

In Pulse-Chase experiments, the +14 Da shift (or +7 Da per Cysteine residue in proteins) provides a massive spectral split, allowing for cleaner quantification of protein half-lives compared to lighter isotopes.

Part 3: Visualization of Metabolic Fate

The following diagram illustrates the flow of the Triple-Labeled Cystine through the xCT system and into the Glutathione synthesis pathway.

CystineMetabolismcluster_legendTracer Fate Legendcluster_extraExtracellular Mediacluster_intraCytosol (Redox Active)L_TracerTriple Labeled(+14 Da)L_InterReduced Species(+7 Da)L_ProductGSH Incorporated(+7 Da)Cystine_ExtL-CYSTINE(13C6; D6; 15N2)M+14xCTSystem xCT(SLC7A11)Cystine_Ext->xCTImportGlutamate_ExtGlutamate(Exported)xCT->Glutamate_ExtExchange (1:1)Cystine_IntCystine(Unstable)xCT->Cystine_IntInfluxCysteine_Int2x L-CYSTEINE(13C3; D3; 15N1)M+7Cystine_Int->Cysteine_IntRapid Reduction(High ROS Stress)GSHGLUTATHIONE (GSH)(Cys-Moiety M+7)Cysteine_Int->GSHGCL / GSSEnzymesNADPHNADPHNADPNADP+NADPH->NADPCoupledReduction

Figure 1: The metabolic fate of Triple-Labeled Cystine. Note the mass transition from M+14 (Extracellular Dimer) to M+7 (Intracellular Monomer) and its incorporation into Glutathione.

Part 4: Experimental Workflow (Self-Validating Protocol)

This protocol is designed to prevent "Redox Artifacts"—the most common failure mode in Cystine tracing.

Phase 1: Preparation (The "Clean Slate")

Objective: Remove background unlabeled cystine to ensure 100% isotopic enrichment.

  • Media: Use Cystine/Methionine-free DMEM.

  • Serum: CRITICAL. Use Dialyzed FBS (dFBS).[4] Standard FBS contains ~50-100 µM unlabeled Cystine, which will dilute your tracer and ruin the MIDA (Mass Isotopomer Distribution Analysis).

  • Reconstitution: Dissolve L-CYSTINE (

    
    ; 
    
    
    ;
    
    
    ) in 0.1 M HCl (solubility is poor in neutral pH), then dilute into media to a final concentration of 200 µM (physiological). Neutralize pH if necessary.
Phase 2: The Pulse (Uptake Kinetics)
  • Seed cells (e.g., A549, U87MG) to 70% confluence.

  • Wash 2x with warm PBS to remove old media.

  • Add Tracer Media.

  • Timepoints:

    • T=5 min: Initial transport rates (xCT activity).

    • T=2 hrs: Intracellular pool saturation.

    • T=24 hrs: GSH turnover and protein incorporation.

Phase 3: Quench & Extraction (The "Redox Lock")

Scientific Integrity Check: Upon cell lysis, free Cysteine will rapidly oxidize back to Cystine, confusing your data (Is it M+7 Cysteine or M+14 Cystine?).

  • Quench: Wash rapidly with ice-cold Saline.

  • Lysis/Alkylation: Add extraction solvent (80% MeOH, -80°C) containing 20 mM NEM (N-Ethylmaleimide) .

    • Why? NEM permanently alkylates the free thiol (-SH) on Cysteine.

    • Result: You will detect NEM-Cysteine (

      
      ) . This "locks" the monomeric state, proving it was intracellular Cysteine at the moment of lysis.
      
Phase 4: MS Analysis & Interpretation
  • Instrument: LC-HRMS (Orbitrap or Q-TOF recommended for resolving D/13C overlaps).

  • Target Ions (Positive Mode):

    • Endogenous Cysteine-NEM: [M+H]+ ~247.07 Da.

    • Tracer Cysteine-NEM: [M+H]+ ~254.11 Da (+7 shift).

    • Endogenous GSH-NEM: [M+H]+ ~433.11 Da.

    • Tracer GSH-NEM: [M+H]+ ~440.15 Da (+7 shift).

Part 5: Workflow Diagram

Workflowcluster_criticalCRITICAL STEP: Redox LockingStartStart: Cell Culture(70% Confluence)WashWash: PBS x2(Remove Unlabeled Cystine)Start->WashPulsePulse: Add Media + L-CYSTINE (13C6; D6; 15N2)Wash->PulseQuenchQuench: 80% MeOH (-80°C)+ 20mM NEMPulse->QuenchTimepoints(5m, 2h, 24h)ReactionAlkylation Reaction(Prevents Auto-Oxidation)Quench->ReactionAnalyzeLC-MS AnalysisTarget: NEM-Cysteine (+7 Da)Reaction->Analyze

Figure 2: Experimental workflow emphasizing the NEM-alkylation step required to distinguish intracellular Cysteine from extracellular Cystine.

References

  • Gammage, P. A., et al. (2023). Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors. Cancer Research.[5][6] Link

  • Koppula, P., et al. (2018). Cystine transporter SLC7A11/xCT in cancer: ferroptosis, metabolism, and immune regulation. Theranostics. Link

  • Zhang, J., et al. (2023). Tracing the de-novo glutathione synthesis pathway via 13C/15N atom enrichments. Analytical Chemistry. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Metabolic Flux Analysis Using ¹⁵N-Labeled Cystine. Link

  • Combs, J. A., & DeNicola, G. M. (2019). The Non-Essential Amino Acid Cysteine Becomes Essential for Tumor Proliferation and Survival. Cancers.[1][2][5][6] Link

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of L-CYSTINE (13C6; D6; 15N2)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of L-CYSTINE (13C6; D6; 15N2). As a stable isotope-labeled compound, its disposal protocol is dictated by its chemical properties rather than any radiological hazard. This document is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this compound's waste stream responsibly, ensuring personnel safety and environmental protection.

Executive Summary: The Disposal Doctrine

The disposal of L-CYSTINE (13C6; D6; 15N2) is fundamentally governed by the non-hazardous nature of the base molecule, L-cystine. The isotopic labeling with Carbon-13, Deuterium (D), and Nitrogen-15 introduces no radioactivity.[1][] Therefore, the disposal procedures are identical to those for standard, unlabeled L-cystine.[1] The core principle is to manage it as a non-hazardous chemical waste, in full compliance with institutional policies and local, state, and federal regulations.[3][4]

Hazard and Isotope Assessment

2.1. Chemical Profile: L-Cystine

L-Cystine is a disulfide-containing amino acid that is generally not classified as a hazardous chemical.[4][5] However, it is prudent to recognize its potential for mild irritation and its environmental impact.

  • Human Health: May cause mild eye and skin irritation upon contact. Inhalation of dust may lead to respiratory irritation.[3][4]

  • Environmental Impact: While not considered harmful to aquatic organisms, its introduction into waterways can increase the Biological Oxygen Demand (BOD), which can affect aquatic ecosystems.[4] Therefore, direct disposal into sewer systems is discouraged.[4][6][7]

  • Physical Hazards: As a fine powder, it can pose a dust explosion hazard if dispersed in sufficient concentrations in the presence of an ignition source.[4]

2.2. Isotopic Profile: 13C, D (2H), and 15N

The isotopes used in L-CYSTINE (13C6; D6; 15N2) are stable isotopes . This is a critical distinction from radioactive isotopes (like 14C or 3H).

  • No Radioactivity: Stable isotopes do not decay or emit radiation.[1]

  • No Special Handling for Disposal: Consequently, no specialized radiological precautions, shielding, or decay-in-storage protocols are necessary for waste containing this compound.[1][] The disposal process is dictated solely by the chemical's properties.

Regulatory Framework: Compliance is Key

All laboratory waste disposal is subject to a hierarchy of regulations. Understanding this framework is essential for maintaining a safe and compliant laboratory environment.

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[8][9][10][11] This written plan must outline specific procedures for safe chemical handling, including waste disposal protocols. Your institution's CHP is the primary document governing your day-to-day operations.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle-to-grave."[12][13] While L-cystine is not typically classified as RCRA hazardous waste, all waste determinations must be made in accordance with these regulations to ensure compliance.[14][15]

Core Disposal Protocol: A Step-by-Step Workflow

This protocol provides a systematic approach to disposing of L-CYSTINE (13C6; D6; 15N2) and associated waste.

Step 1: Waste Characterization

  • Action: Formally classify the waste stream. Unless contaminated with a listed hazardous chemical, L-CYSTINE (13C6; D6; 15N2) waste is considered non-hazardous chemical waste .

  • Causality: Proper characterization is the foundational step required by the EPA and ensures the waste is not inadvertently mixed with incompatible or more hazardous materials.[6][16]

Step 2: Segregation at the Point of Generation

  • Action: Collect waste L-CYSTINE (13C6; D6; 15N2) in a dedicated, separate container at the location where it is generated (e.g., on the lab bench or in a fume hood).

  • Causality: Segregating waste prevents dangerous reactions that can occur from mixing incompatible chemicals.[6][17][18] It also avoids the costly scenario of a non-hazardous waste stream being contaminated by a hazardous one, which would then require the entire volume to be treated as hazardous.

Step 3: Container Selection and Labeling

  • Action:

    • Select a container made of a material compatible with L-cystine (e.g., a high-density polyethylene (HDPE) bottle or drum). The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[6][12][14]

    • Affix a waste label to the container.

    • Clearly write the full chemical name: "L-CYSTINE (13C6; D6; 15N2) " and explicitly state "NON-HAZARDOUS WASTE ". Do not use abbreviations or chemical formulas.[19]

    • Add the date accumulation begins.

  • Causality: Clear, accurate labeling is an OSHA and EPA requirement that ensures safe handling by all personnel, from the researcher to the waste disposal technician.[9] A secure lid prevents spills and exposure.[14]

Step 4: Accumulation and Storage

  • Action: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and high-traffic zones.[6]

  • Causality: Proper storage minimizes the risk of spills, exposure, and accidents. Keeping waste containers closed except when adding waste is a primary safety rule.[14][19]

Step 5: Disposal and Removal

  • Action: Once the container is full or the experiment is complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) office or equivalent department.

  • Causality: EHS professionals are trained to manage waste streams in compliance with all regulations. They will consolidate the waste and transfer it to a licensed professional waste disposal company.[3][20] Never dispose of chemical waste in the regular trash or down the sink. [6][13]

Disposal of Empty Product Vials

  • Action:

    • Ensure the vial is completely empty (no scrapable residue remains).

    • Thoroughly deface or remove the original product label.

    • Dispose of the empty, de-labeled vial in a container designated for broken glass or as regular laboratory trash, in accordance with your institution's specific policies.[14][21]

  • Causality: Defacing the label prevents custodial or other personnel from mistaking the empty container for one containing a chemical.

Decision-Making Workflow Diagram

The following diagram illustrates the logical steps for determining the correct disposal path for L-CYSTINE (13C6; D6; 15N2).

DisposalWorkflow start Start: Waste Generation (L-CYSTINE (13C6; D6; 15N2)) is_contaminated Is the waste mixed with any other chemicals? start->is_contaminated non_haz_protocol Follow NON-HAZARDOUS Chemical Waste Protocol is_contaminated->non_haz_protocol No consult_sds Consult SDS of contaminant and EHS Office is_contaminated->consult_sds Yes is_hazardous Is the contaminant a RCRA hazardous waste? is_hazardous->non_haz_protocol No haz_protocol Follow HAZARDOUS Chemical Waste Protocol is_hazardous->haz_protocol Yes segregate Segregate in a dedicated, compatible container. non_haz_protocol->segregate haz_protocol->segregate consult_sds->is_hazardous label_non_haz Label clearly: 'L-CYSTINE (13C6; D6; 15N2)' 'NON-HAZARDOUS WASTE' segregate->label_non_haz label_haz Label clearly as 'HAZARDOUS WASTE' List all components. segregate->label_haz store Store in Satellite Accumulation Area label_non_haz->store label_haz->store pickup Arrange for pickup by Institutional EHS store->pickup

Caption: Disposal Decision Workflow for L-CYSTINE (13C6; D6; 15N2) Waste.

Quantitative Data and Identification

PropertyL-CYSTINE (Unlabeled)L-CYSTINE (13C6; D6; 15N2)Data Source
Chemical Formula C6H12N2O4S2[13C]6H6D6[15N]2O4S2[22],[]
Molecular Weight 240.3 g/mol ~248.24 g/mol [24],[25]
CAS Number 56-89-31252803-65-8[25]
Hazard Class Generally Non-HazardousGenerally Non-Hazardous[4],[5]
Disposal Code Non-Hazardous WasteNon-Hazardous Waste[1],[4]

Contingency Planning: Spill Management

In the event of a spill of solid L-CYSTINE (13C6; D6; 15N2), follow these procedures:

  • Restrict Access: Cordon off the affected area to prevent personnel from entering.

  • Personal Protective Equipment (PPE): At a minimum, wear nitrile gloves, safety glasses or goggles, and a lab coat. For large spills, respiratory protection may be warranted to prevent inhalation of dust.[4]

  • Containment & Cleanup:

    • Gently sweep the solid material into a designated waste container.[3] Avoid actions that create excessive dust.[4]

    • Use a damp cloth or paper towel to wipe the area after sweeping to collect any remaining fine particles.

  • Disposal: All cleanup materials (gloves, wipes, etc.) must be disposed of as non-hazardous chemical waste in the same container as the spilled product.[14]

  • Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's specific incident reporting protocol.

References

  • Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds. Available at: [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Available at: [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Available at: [Link]

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Available at: [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Available at: [Link]

  • SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal. Available at: [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. In NCBI Bookshelf. Available at: [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Available at: [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Available at: [Link]

  • HazChem Environmental. (n.d.). Non-Hazardous Waste Disposal. Available at: [Link]

  • Oregon State University. (n.d.). Non-Hazardous Wastes - Recycling - Treatment. In Environmental Health and Safety. Available at: [Link]

  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: L-Cystine dihydrochloride. Available at: [Link]

  • CJ Europe GmbH. (2022, May 27). SAFETY DATA SHEET: L-CYSTINE. Available at: [Link]

  • Enviro-Safe. (n.d.). Non-Hazardous (Non-RCRA) Waste Recycling and Disposal. Available at: [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines | Research. Available at: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • ScienceLab.com. (2003, January 20). L-Cystine Safety Data Sheet. Available at: [Link]

  • ACTenviro. (2020, June 30). How To Dispose Non-Hazardous Waste. Available at: [Link]

  • University of Pittsburgh. (n.d.). Specific Instruction for Isotope Research Waste | Radiation Safety. Available at: [Link]

  • Guinama. (2025, May 6). SAFETY DATA SHEET 94201-Cystine-L. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Cysteine. Available at: [Link]

  • University of Cambridge, Department of Plant Sciences. (n.d.). Local Rules for the Safe Use and Disposal of Radioisotopes. Available at: [Link]

  • Wikipedia. (n.d.). Cystine. Available at: [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Available at: [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Available at: [Link]

  • Eurisotop. (n.d.). L-CYSTINE (13C6, 99% 15N2, 99%). Available at: [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.